Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLAMSTAIFDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382509 | |
| Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220180-55-2 | |
| Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure, combined with the electron-rich sulfur atom, allows for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] Marketed drugs containing this moiety, such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton, underscore its clinical importance.[1] This guide focuses on a specific derivative, Methyl 4-fluoro-1-benzothiophene-2-carboxylate, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential in the landscape of drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated derivative of the benzothiophene carboxylate scaffold. The introduction of a fluorine atom at the 4-position is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 220180-55-2 | N/A |
| Molecular Formula | C₁₀H₇FO₂S | N/A |
| Molecular Weight | 210.22 g/mol | N/A |
| Physical Form | Solid (predicted) | N/A |
| Melting Point | 70-74 °C (for unsubstituted analogue) |
Synthesis and Mechanistic Insights
While a specific protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the benzothiophene core.[2][3] A common and effective strategy involves the reaction of a substituted thiophenol with an alkyne, followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Plausible Approach
Part 1: Synthesis of 4-Fluoro-1-benzothiophene-2-carboxylic acid
This protocol is adapted from a general iodine-catalyzed method for benzothiophene synthesis.[3]
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorothiophenol (1 equivalent), methyl propiolate (1.1 equivalents), and iodine (0.1 equivalents). The reaction is performed under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and dissolved in ethyl acetate. The organic layer is washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then subjected to saponification with aqueous NaOH to hydrolyze the ester, followed by acidification to precipitate the desired 4-fluoro-1-benzothiophene-2-carboxylic acid. The solid can be purified by recrystallization.
Part 2: Esterification to this compound
This is a standard Fischer esterification protocol.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product, this compound, can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The fluorine at the 4-position will induce splitting in the signals of adjacent protons. - A singlet for the methyl ester protons will be observed around δ 3.9 ppm. - A singlet for the proton at the 3-position of the benzothiophene ring is expected around δ 7.6-7.8 ppm. |
| ¹³C NMR | - The carbonyl carbon of the ester will appear around δ 162-165 ppm. - Aromatic carbons will be observed in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. - The methyl carbon of the ester will have a signal around δ 52 ppm. |
| Mass Spec (EI) | - The molecular ion peak (M⁺) is expected at m/z = 210. - Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 179, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 151. |
| Infrared (IR) | - A strong C=O stretching vibration for the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. - C-O stretching vibrations will appear in the 1250-1300 cm⁻¹ range. - Aromatic C-H stretching will be observed just above 3000 cm⁻¹. - Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. - A C-F stretching band is expected in the 1000-1100 cm⁻¹ range. |
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing carbomethoxy group, and the inductive and mesomeric effects of the fluorine atom.
Electrophilic Aromatic Substitution:
The benzothiophene ring system is generally susceptible to electrophilic attack. The electron-donating nature of the sulfur atom activates the ring towards electrophiles. The substitution pattern is directed by both the sulfur atom and the substituents on the benzene ring. The electron-withdrawing nature of the methyl ester group at the 2-position will deactivate the thiophene ring towards electrophilic attack. The fluorine atom at the 4-position is a deactivating group due to its inductive effect, but it is an ortho-, para-director. Therefore, electrophilic substitution is likely to occur on the benzene ring, with the position influenced by the directing effects of the fluorine and the fused thiophene ring.
Nucleophilic Aromatic Substitution:
The presence of the electron-withdrawing fluorine atom on the benzene ring could make the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine, especially if further activated by other electron-withdrawing groups.
Reactions at the Ester Group:
The methyl ester functionality is a versatile handle for further chemical modifications. It can undergo:
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH) followed by acidification will convert the ester back to the corresponding carboxylic acid, 4-fluoro-1-benzothiophene-2-carboxylic acid.
-
Amidation: Reaction with amines can form the corresponding amides. This is a common strategy in drug discovery to introduce new functional groups and modulate biological activity.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Potential Applications in Drug Development
The benzothiophene scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and CNS effects.[1][8] The introduction of a fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability and binding affinity. The methyl ester at the 2-position provides a convenient point for further derivatization to explore structure-activity relationships.
Given the diverse biological activities of related benzothiophene derivatives, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule. Its core benzothiophene structure, combined with the strategic placement of a fluorine atom and a modifiable ester group, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for its application in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
- 7. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate, bearing the CAS number 220180-55-2, is a fluorinated heterocyclic compound belonging to the benzothiophene class. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1][2]. The introduction of a fluorine atom at the 4-position of the benzothiophene ring system can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known and inferred properties, synthesis, and potential applications of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate, drawing upon data from closely related analogs to offer a thorough technical resource.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate is characterized by a fused benzene and thiophene ring system, with a fluorine atom at the 4-position and a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate and Related Analogs
| Property | Value for CAS 220180-55-2 | Value for Related Analogs |
| IUPAC Name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | - |
| Molecular Formula | C₁₀H₇FO₂S | - |
| Molecular Weight | 210.22 g/mol | - |
| Melting Point | Not experimentally determined. Estimated to be in the range of 70-90 °C. | Methyl benzo[b]thiophene-2-carboxylate: 70-74 °C[3]. Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: 80-84 °C. |
| Boiling Point | Not experimentally determined. | Methyl benzo[b]thiophene-2-carboxylate: 304.6±15.0 °C (Predicted)[3]. |
| Solubility | Not experimentally determined. Likely soluble in common organic solvents like DMSO and methanol. | Methyl 4-bromobenzo[b]thiophene-2-carboxylate is slightly soluble in DMSO and Methanol. |
Synthesis and Characterization
Proposed Synthetic Workflow
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. METHYL BENZO[B]THIOPHENE-2-CARBOXYLATE CAS#: 22913-24-2 [m.chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Abstract
This technical guide provides a detailed analysis of the key spectroscopic data for methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2; Molecular Formula: C₁₀H₇FO₂S)[1]. As a fluorinated benzothiophene derivative, this compound holds interest for researchers in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is fundamental for its application and development. This document synthesizes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles and data from analogous structures. We will explore the causal relationships behind the spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a benzothiophene core, which is a common scaffold in pharmacologically active molecules[2]. The presence of a fluorine atom at the 4-position and a methyl ester at the 2-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for elucidating its role in chemical reactions.
Below is the chemical structure with the standard IUPAC numbering convention used for the purpose of spectral assignments throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be informative, with the added complexity and diagnostic value of heteronuclear coupling to the ¹⁹F nucleus.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A wider spectral width (~200 ppm) and a larger number of scans (~1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals: one for the methyl group and three for the aromatic protons on the benzene ring, plus one for the thiophene proton. The fluorine atom at C4 will introduce additional splitting to nearby protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | s | - | 1H | H3 |
| ~7.70 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 | 1H | H5 |
| ~7.45 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 | 1H | H6 |
| ~7.20 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 | 1H | H7 |
| ~3.95 | s | - | 3H | -OCH₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
H3 (δ ~8.15): This proton is on the electron-deficient thiophene ring and adjacent to the deshielding ester group, placing it significantly downfield. It appears as a singlet as it has no adjacent proton neighbors.
-
Aromatic Protons (H5, H6, H7): These protons form a complex, coupled system.
-
H7 (δ ~7.20): This proton is ortho to the fluorine atom. It is expected to exhibit a large ortho H-F coupling (typically 8-10 Hz) and a standard ortho H-H coupling to H6, resulting in a doublet of doublets.
-
H6 (δ ~7.45): This proton is meta to the fluorine and ortho to both H5 and H7. It will be split into a triplet of doublets by H5, H7 (J ≈ 8.0 Hz each) and the meta H-F coupling (J ≈ 8.0 Hz).
-
H5 (δ ~7.70): This proton is para to the fluorine. It will show a smaller para H-F coupling (J ≈ 5.0 Hz) and an ortho H-H coupling to H6, appearing as a doublet of doublets.
-
-
Methyl Protons (δ ~3.95): The methyl protons of the ester group are in a predictable environment and appear as a sharp singlet, well-separated from the aromatic signals.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will display 10 distinct signals, as all carbon atoms are in unique chemical environments. The most revealing feature will be the large coupling constants between carbon nuclei and the C4-bonded fluorine atom.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~162.0 | ~3-4 | C=O (Ester) | | ~159.0 | ~250 (¹JCF) | C4 | | ~141.0 | ~4 | C7a | | ~135.0 | ~2 | C2 | | ~130.0 | ~9 (²JCF) | C3a | | ~128.5 | ~1 | C3 | | ~125.0 | ~9 (²JCF) | C5 | | ~119.0 | ~22 (³JCF) | C6 | | ~115.0 | ~4 (³JCF) | C7 | | ~52.5 | - | -OCH₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
C4 (δ ~159.0): The carbon directly attached to the fluorine atom shows the largest chemical shift in the aromatic region due to the strong deshielding effect of fluorine. Its signal will be split into a doublet with a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, which is a definitive diagnostic feature.
-
C5 and C3a (δ ~125.0 and ~130.0): These carbons are two bonds away (ortho) from the fluorine and will exhibit a significant two-bond coupling (²JCF) of around 9 Hz.
-
C6 and C7 (δ ~119.0 and ~115.0): These carbons are three bonds away (meta) from the fluorine and will show smaller, but still observable, three-bond couplings (³JCF) in the range of 4-22 Hz.
-
Ester Carbons: The carbonyl carbon (C=O) appears at a characteristic downfield shift of ~162.0 ppm, while the methoxy carbon (-OCH₃) is found upfield around 52.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol (IR)
-
Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of neat sample.
-
Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
Characteristic IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2955 | Weak | C-H Stretch | Aliphatic (-CH₃) |
| ~1720 | Strong | C=O Stretch | Ester |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester |
| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |
Expertise & Experience: Interpreting the IR Spectrum
-
The Carbonyl Stretch (C=O) at ~1720 cm⁻¹: This will be the most intense and easily identifiable peak in the spectrum. Its position is characteristic of an α,β-unsaturated ester, confirming the presence of the methyl carboxylate group attached to the thiophene ring.
-
The C-F Stretch at ~1100 cm⁻¹: A strong absorption in this region is indicative of the carbon-fluorine bond.
-
Aromatic Region: Multiple bands between 1600-1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzothiophene ring system.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Experimental Protocol (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small, stable molecules, providing detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.
-
Instrumentation: Data can be acquired on various mass spectrometers, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI.
Predicted Mass Spectrum Data (EI)
-
Molecular Weight: 210.22 g/mol [1]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 210.
-
Key Fragments:
-
m/z = 179 (M - 31): Corresponds to the loss of a methoxy radical (•OCH₃). This is a very common fragmentation pathway for methyl esters.
-
m/z = 151 (M - 59): Corresponds to the loss of the entire carbomethoxy group (•COOCH₃).
-
m/z = 123: This could arise from the further loss of CO from the m/z 151 fragment.
-
Integrated Spectroscopic Workflow
The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient. The following workflow illustrates the logical process of characterization.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound is a clear example of modern structural elucidation. The predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide an unambiguous confirmation of the molecule's identity. Key diagnostic features include the strong C=O stretch in the IR, the characteristic fragmentation pattern in the mass spectrum, and, most notably, the complex splitting patterns in the NMR spectra arising from both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify their materials and proceed with their research with confidence.
References
Introduction: The Strategic Union of Benzothiophene and Fluorine in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzothiophenes
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom make it a versatile pharmacophore capable of engaging in various biological interactions.[1] Benzothiophene derivatives are found in numerous FDA-approved drugs, including the osteoporosis treatment raloxifene and the antifungal agent sertaconazole.[1] The inherent biological potential of this scaffold spans a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic activities.[1][3]
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern drug discovery.[4] Due to its small atomic size and high electronegativity, fluorine can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[5][6] This "fluorine effect" can lead to enhanced potency, improved pharmacokinetic profiles, and better selectivity for biological targets.[4]
This guide provides a detailed exploration of the biological activities of fluorinated benzothiophenes, synthesizing field-proven insights with rigorous scientific data. We will delve into the causality behind their mechanisms of action, present detailed experimental workflows, and analyze structure-activity relationships (SAR) that govern their therapeutic potential in key areas like oncology, infectious diseases, and neurology.
Anticancer Activity: Targeting Cellular Proliferation and Metastasis
The development of novel anticancer agents is a primary focus of medicinal chemistry, and fluorinated benzothiophenes have emerged as a promising class of compounds. Their mechanisms of action are diverse, often involving the disruption of critical cellular processes required for tumor growth and survival.
Mechanism of Action: Tubulin Polymerization Inhibition
A key strategy in cancer chemotherapy is the disruption of the microtubule system, which is essential for cell division (mitosis).[7] Certain benzothiophene derivatives function as microtubule-destabilizing agents, similar to the well-known combretastatin family of natural products.[7] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.[7]
Fluorinated benzothiophene acrylonitrile analogs have shown particularly potent cytotoxic activity, with GI50 (50% growth inhibition) values in the nanomolar range across a wide panel of human cancer cell lines.[7] For example, analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] exhibited GI50 values between 21.1 nM and 98.9 nM in 96% of the cell lines screened.[7] Crucially, these compounds appear to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in chemotherapy.[7]
Workflow: In Vitro Anticancer Activity Screening
The initial evaluation of potential anticancer compounds typically involves a tiered screening process. The following workflow outlines a standard protocol for assessing the cytotoxic and mechanistic activity of novel fluorinated benzothiophenes. The causality behind this workflow is to first establish general cytotoxicity against cancer cell lines and then to elucidate the specific molecular mechanism responsible for the observed effect.
Caption: A tiered workflow for screening and characterizing novel anticancer fluorinated benzothiophenes.
Data Presentation: Cytotoxicity of Benzothiophene Acrylonitriles
The following table summarizes the growth inhibitory effects of lead compounds against various human cancer cell lines, demonstrating their potent and broad-spectrum activity.
| Compound | Target Cancer Cell Lines | GI50 Range (nM) | Reference |
| 5 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 - 66.5 | [7] |
| 6 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2 - 50.0 | [7] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global health, necessitating the discovery of new classes of antibiotics.[8][9] Fluorinated benzothiophenes have been identified as promising scaffolds for the development of novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA).[8][10]
Mechanism of Action: Inhibition of Bacterial Pyruvate Kinase
A significant breakthrough in understanding the antimicrobial action of these compounds was the identification of bacterial pyruvate kinase (PK) as their molecular target.[8][9] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final, rate-limiting step of glycolysis. Its inhibition disrupts bacterial energy metabolism, leading to cell death. This mechanism is attractive because bacterial PK possesses structural differences from its human counterparts, offering a pathway for selective toxicity.
Researchers have developed novel fluorinated benzothiophene-indole hybrids through simple one-pot reactions that show potent activity against various S. aureus and MRSA strains.[8][9] The structure-activity relationship (SAR) studies revealed that the specific substitution patterns on both the benzothiophene and indole rings are critical for antibacterial efficacy.[8]
Caption: Mechanism of antibacterial action via inhibition of bacterial pyruvate kinase.
Structure-Activity Relationship (SAR) Insights
The development of effective antimicrobial benzothiophenes relies heavily on understanding their SAR. Studies on benzo[b]thiophene acylhydrazones have shown that the introduction of halogen atoms significantly enhances activity against multidrug-resistant S. aureus. For instance, the presence of a fluorine atom at position 6 of the benzothiophene ring can modulate the compound's antibacterial potency.[11] The choice of the acylhydrazone side chain is also critical, with different aromatic and heterocyclic moieties leading to a range of activities. This underscores the principle that antimicrobial efficacy is a multifactorial property derived from the electronic and steric features of the entire molecule.
Neuroprotective Effects: Modulating Neurological Pathways
Neurodegenerative diseases and neurotoxicity represent significant challenges in healthcare. Emerging research suggests that fluorinated heterocyclic compounds can offer neuroprotective benefits by interacting with specific targets in the central nervous system.
Mechanism of Action: Sigma Receptor Antagonism
One notable example involves a fluorinated benzoxazole derivative, which shares structural motifs with benzothiophenes, acting as a sigma receptor antagonist.[12] This compound, SN79, has demonstrated the ability to mitigate the neurotoxic effects of methamphetamine.[12] Methamphetamine-induced neurotoxicity is associated with the generation of reactive oxygen/nitrogen species (ROS/RNS), endoplasmic reticulum stress, and the activation of caspases, which are key enzymes in the apoptotic pathway.[12]
SN79 was shown to attenuate these harmful processes, specifically reducing ROS/RNS generation and inhibiting the activation of caspase-3, -8, and -9.[12] This action protects neuronal cells from both apoptotic and necrotic cell death induced by methamphetamine, even under conditions of elevated temperature (hyperthermia) that often accompany drug use.[12] The fluorophenyl moiety is a key part of this molecule, likely contributing to its binding affinity and selectivity for the sigma receptor. This research highlights a promising therapeutic avenue where fluorinated scaffolds can be used to develop agents that protect against drug-induced neurodegeneration.[12]
Conclusion and Future Outlook
The strategic fluorination of the benzothiophene scaffold provides a powerful platform for the discovery of novel therapeutic agents. As demonstrated, these compounds exhibit a remarkable breadth of biological activity, with potent effects in anticancer, antimicrobial, and neuroprotective applications. The success of these molecules is rooted in the synergistic combination of the benzothiophene core, which provides a privileged structure for biological interactions, and the unique properties of fluorine, which fine-tunes the molecule's ADME/Tox profile and target affinity.
Future research in this field will likely focus on several key areas:
-
Target Selectivity: Deepening the understanding of how fluorination patterns influence selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety.
-
Rational Design: Utilizing computational modeling and structural biology to rationally design next-generation fluorinated benzothiophenes with optimized potency and pharmacokinetic properties.
-
Expanded Therapeutic Areas: Exploring the potential of these compounds in other disease areas where benzothiophenes have shown promise, such as inflammatory disorders and metabolic diseases.[1][3]
The continued exploration of fluorinated benzothiophenes holds immense promise for addressing some of the most pressing challenges in medicine, from multidrug-resistant infections to aggressive cancers and debilitating neurological disorders.
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 5. Fluorination methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
A Senior Application Scientist's Guide to Solubility and Stability Analysis for Drug Discovery and Development
Preamble: The Imperative of Early-Stage Characterization
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-microbial agents.[1] The specific derivative, Methyl 4-fluoro-1-benzothiophene-2-carboxylate, combines this promising core with a methyl ester and a fluorine substituent. The fluorine atom can significantly enhance metabolic stability and binding affinity, while the methyl ester provides a handle for further chemical modification or acts as a prodrug moiety.[2]
However, a promising biological profile is insufficient for a compound to advance. Poor solubility and inherent instability are primary causes of candidate attrition. Understanding these physicochemical properties is not merely a checkbox exercise; it is a foundational pillar of successful drug development. It dictates formulation strategies, predicts in vivo behavior, and ensures the integrity of analytical data.
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond mere data presentation, we will explore the causality behind experimental design, offering field-proven protocols that are robust, logical, and self-validating. This document is intended for researchers, medicinal chemists, and drug development professionals tasked with transforming a promising molecule into a viable clinical candidate.
Section 1: Predicted Physicochemical Profile
Prior to embarking on extensive laboratory work, a theoretical assessment based on the molecule's constituent parts provides a logical starting point. The structure—a fused aromatic system (hydrophobic), a polar ester group, and an electronegative fluorine atom—suggests a compound with distinct physicochemical tendencies.
-
Solubility: The benzothiophene core is inherently non-polar and aromatic, predicting very low solubility in aqueous media.[3][4] While the methyl ester group adds some polarity, the molecule is expected to be hydrophobic overall. High solubility is anticipated in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetone.[4][5]
-
Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that the fluoro-aromatic portion of the molecule will be resistant to thermal and oxidative stress.[2] The primary points of potential instability are the methyl ester, which is susceptible to hydrolysis under acidic or basic conditions, and the thiophene sulfur, which can be a site for oxidation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to Very Low | Dominated by the large, hydrophobic benzothiophene aromatic system.[3][5] |
| Organic Solvent Solubility | High | Favorable interactions with non-polar and polar aprotic solvents like DMSO, DMF, DCM.[4][6] |
| Hydrolytic Stability | Susceptible to pH extremes | The methyl ester is prone to hydrolysis to the corresponding carboxylic acid, catalyzed by acid or base. |
| Oxidative Stability | Potentially Susceptible | The sulfur atom in the thiophene ring is a potential site for oxidation to a sulfoxide or sulfone.[7] |
| Photostability | Likely High | Fluorinated aromatic compounds often exhibit enhanced stability towards light.[8] |
| Thermal Stability | Likely High | Benzothiophene derivatives and methyl esters generally show good thermal stability at typical storage temperatures.[7][9] |
Section 2: A Practical Guide to Solubility Determination
Solubility is a critical parameter that influences everything from biological assay results to achievable dosage forms. We must distinguish between two key types: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically generated by diluting a DMSO stock into an aqueous buffer). It is a high-throughput measurement relevant to early discovery, mimicking how compounds are handled in screening assays.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measure, essential for pre-formulation and development.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining kinetic and thermodynamic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
1. Preparation:
- Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials. Rationale: Ensuring excess solid is present is crucial for achieving equilibrium saturation.
- To each vial, add 1 mL of the desired solvent (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).
2. Equilibration:
- Seal the vials tightly.
- Place the vials on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours. Rationale: A prolonged period ensures the system reaches true thermodynamic equilibrium.
3. Sample Processing:
- After equilibration, allow the vials to stand for 1 hour to let larger particles settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved solids. Rationale: Filtration is a critical step to ensure only the dissolved compound is measured. PVDF is often chosen for its low protein binding and broad chemical compatibility.
4. Quantification:
- Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile).
- Dilute the filtered supernatant with the same organic solvent.
- Analyze the diluted sample and standards by HPLC-UV.
- Calculate the concentration in the original supernatant using the calibration curve and dilution factor. The result is the thermodynamic solubility in mg/mL or µg/mL.
Section 3: Stability Profiling via Forced Degradation
Forced degradation (or stress testing) is a systematic process to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[10] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[11]
Forced Degradation Experimental Design
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: General Forced Degradation Procedure
A stability-indicating HPLC method (an analytical method capable of separating the parent compound from its degradation products) must be developed prior to these studies.
1. Stock Solution Preparation:
- Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
2. Application of Stress Conditions (in parallel):
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60 °C.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Heat at 60 °C. Rationale: The primary expected degradation product is the carboxylic acid via ester hydrolysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature. Rationale: This targets the thiophene sulfur for oxidation.
- Thermal Degradation: Heat a sealed vial of the stock solution at 80 °C.
- Photolytic Degradation: Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample wrapped in aluminum foil must be run in parallel.
3. Sampling and Analysis:
- Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
- Crucially, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, immediately upon sampling to halt the reaction.
- Analyze all samples, including a time-zero unstressed control, by the stability-indicating HPLC-UV method.
- Calculate the percentage of the parent compound remaining and identify any major degradation products by comparing peak areas. Mass spectrometry (LC-MS) is invaluable for identifying the mass of degradants.
Section 4: Data Interpretation and Reporting
Clear and concise presentation of data is paramount for decision-making.
Table 2: Example Solubility Data Table
| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) ± SD | Method |
| Deionized Water | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| 0.1 N HCl | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| Dichloromethane | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
Table 3: Example Forced Degradation Summary
| Stress Condition | Duration (h) | % Parent Remaining | Major Degradant RRT | Putative Identity |
| 0.1 N HCl, 60°C | 24 | [Value] | [Value] | 4-fluoro-1-benzothiophene-2-carboxylic acid |
| 0.1 N NaOH, 60°C | 8 | [Value] | [Value] | 4-fluoro-1-benzothiophene-2-carboxylic acid |
| 3% H₂O₂, RT | 24 | [Value] | [Value] | Sulfoxide derivative |
| Thermal (80°C) | 24 | [Value] | N/A | No significant degradation |
| Photolytic (ICH Q1B) | - | [Value] | N/A | No significant degradation |
Conclusion
A thorough understanding of the solubility and stability of this compound is not an academic exercise but a critical step in de-risking its development as a potential therapeutic agent. The protocols and frameworks outlined in this guide provide a robust starting point for any research team. By systematically evaluating its behavior in various solvents and under chemical stress, scientists can build a comprehensive data package that informs formulation design, defines appropriate storage conditions, and ensures the development of a safe, stable, and effective drug product.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Benzothiophene Derivatives in Research
Abstract
The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of benzothiophene derivatives. We will delve into the seminal synthetic methodologies that have shaped the field, from classical cyclization reactions to modern transition-metal-catalyzed transformations. Through a detailed analysis of reaction mechanisms and experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the strategic synthesis of these vital compounds. Furthermore, we will examine key structure-activity relationships (SAR) and highlight the journey of notable benzothiophene-containing drugs from discovery to clinical application.
Introduction: The Significance of the Benzothiophene Moiety
Benzothiophene, also known as thianaphthene, is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This fusion imparts a unique combination of aromaticity, electron-richness, and conformational rigidity to the molecule. The sulfur atom in the thiophene ring plays a crucial role in the biological activity of its derivatives, often participating in hydrogen bonding and other non-covalent interactions with biological targets.[2]
The structural versatility of the benzothiophene nucleus allows for substitution at various positions, leading to a vast chemical space for the exploration of diverse pharmacological activities.[3][4] Consequently, benzothiophene derivatives have been successfully developed as potent agents against a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[2][5] Prominent examples of FDA-approved drugs containing the benzothiophene scaffold include the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , the antifungal agent Sertaconazole , and the atypical antipsychotic Brexpiprazole .[5][6]
This guide will provide a comprehensive journey through the history, synthesis, and application of this remarkable heterocyclic system.
A Historical Perspective: The Emergence of Benzothiophene Chemistry
The journey of benzothiophene and its derivatives is a fascinating narrative of organic chemistry's evolution. While the parent compound was known to occur naturally in petroleum-related deposits like lignite tar, its synthetic exploration began in the late 19th and early 20th centuries.[6]
A significant early milestone was the synthesis of the first derivative of the less stable isomer, benzo[c]thiophene, namely 1,3-diphenylbenzo[c]thiophene, in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962.
The development of robust synthetic methods for the more stable and medicinally relevant benzo[b]thiophene isomer progressed steadily throughout the 20th century. Early methods often relied on harsh reaction conditions and offered limited substrate scope. However, the advent of modern synthetic techniques, particularly transition-metal catalysis, has revolutionized the field, enabling the efficient and regioselective synthesis of complex benzothiophene derivatives.
Foundational Synthetic Strategies: Classical Approaches to the Benzothiophene Core
The construction of the benzothiophene ring system has been a subject of intense research, leading to the development of several classical synthetic methodologies. These methods, while sometimes limited by their conditions, form the bedrock of benzothiophene chemistry and are still employed in various applications.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a venerable method for the synthesis of thiophenes from 1,4-dicarbonyl compounds.[7] This reaction can be adapted for the preparation of certain benzothiophene derivatives. The core principle involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]
Causality of Experimental Choice: The Paal-Knorr synthesis is a straightforward method when the requisite 1,4-dicarbonyl precursor is readily available. The use of powerful sulfurizing agents like P₄S₁₀ also serves to dehydrate the intermediate, driving the reaction towards the aromatic thiophene product. However, the high temperatures and the often-harsh nature of the reagents can limit its applicability to sensitive substrates.
Reaction Mechanism: The reaction is believed to proceed through the initial formation of a thioketone, followed by enolization and intramolecular cyclization. Subsequent dehydration leads to the aromatic thiophene ring.[10]
Experimental Protocol: A General Procedure for Paal-Knorr Thiophene Synthesis
-
To a stirred solution of the 1,4-dicarbonyl compound in an inert solvent (e.g., toluene or xylene), add phosphorus pentasulfide or Lawesson's reagent in portions.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired thiophene derivative.
Diagram: Paal-Knorr Thiophene Synthesis Workflow
Caption: A generalized workflow for the Paal-Knorr synthesis of thiophenes.
Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] It involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[12]
Causality of Experimental Choice: The Fiesselmann synthesis is particularly useful for creating highly functionalized thiophenes with specific substitution patterns that might be difficult to achieve through other methods. The choice of base is critical for the initial deprotonation of the thioglycolic acid derivative.
Reaction Mechanism: The reaction initiates with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular condensation and tautomerization yield the 3-hydroxythiophene product.
Experimental Protocol: A General Procedure for Fiesselmann Thiophene Synthesis
-
Dissolve the thioglycolic acid ester in a suitable solvent (e.g., methanol or ethanol).
-
Add a base (e.g., sodium methoxide or potassium carbonate) and stir the mixture at room temperature.
-
Slowly add the α,β-acetylenic ester to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Diagram: Fiesselmann Thiophene Synthesis Mechanism
Caption: Key steps in the mechanism of the Fiesselmann thiophene synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[9] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Causality of Experimental Choice: The Gewald synthesis is highly valued for its operational simplicity and the ability to construct highly functionalized 2-aminothiophenes in a single step from readily available starting materials. The choice of the carbonyl compound and the activated nitrile allows for significant variation in the final product.
Reaction Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile. This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene.
Experimental Protocol: A General Procedure for Gewald Aminothiophene Synthesis
-
In a reaction vessel, combine the ketone or aldehyde, the α-cyanoester, and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).
-
Add a base (e.g., morpholine or triethylamine) to the mixture.
-
Heat the reaction mixture at reflux, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with a cold solvent and dry to obtain the 2-aminothiophene derivative. Further purification can be achieved by recrystallization.
Modern Synthetic Methodologies: The Power of Catalysis
The advent of transition-metal catalysis has profoundly impacted the synthesis of benzothiophene derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used to construct the benzothiophene core through various cross-coupling strategies. These methods often involve the formation of C-S and C-C bonds in a sequential or tandem manner. For instance, the reaction of an ortho-haloarylacetylene with a sulfur source in the presence of a palladium catalyst is a powerful method for synthesizing 2-substituted benzothiophenes.
Causality of Experimental Choice: Palladium-catalyzed methods are often chosen for their high efficiency and the ability to introduce a wide range of substituents with high regioselectivity. The choice of ligand for the palladium catalyst is crucial for optimizing the reaction's efficiency and scope.
Copper-Catalyzed Cyclizations
Copper catalysts have also emerged as valuable tools for benzothiophene synthesis. Copper-catalyzed reactions of ortho-haloalkynylbenzenes with sulfur nucleophiles provide an efficient route to various benzothiophene derivatives.
Causality of Experimental Choice: Copper catalysts are often more economical than their palladium counterparts and can be effective for specific transformations. They are particularly useful in reactions involving sulfur nucleophiles.
Gold-Catalyzed Reactions
Gold catalysis has enabled the synthesis of complex, polysubstituted benzothiophenes under mild conditions. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating intramolecular cyclization reactions.[6]
Causality of Experimental Choice: Gold catalysts offer unique reactivity profiles, particularly in the activation of C-C multiple bonds. They are often employed for intricate cyclization reactions that may be challenging with other metals.
Benzothiophene Derivatives in Drug Discovery: From Bench to Bedside
The benzothiophene scaffold is a recurring motif in a number of clinically successful drugs. The following case studies illustrate the journey of these compounds from their initial synthesis to their therapeutic application.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. It exhibits tissue-selective estrogenic and antiestrogenic effects.
Synthesis: The synthesis of the benzothiophene core of raloxifene typically involves a multi-step sequence, often starting with the construction of a 2-arylbenzothiophene intermediate.
Zileuton: An Inhibitor of Leukotriene Synthesis
Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes, which are inflammatory mediators in asthma.[2]
Mechanism of Action: By inhibiting 5-lipoxygenase, Zileuton effectively reduces the production of leukotrienes, thereby alleviating bronchoconstriction and inflammation in the airways of asthmatic patients.
Sertaconazole: A Topical Antifungal Agent
Sertaconazole is an imidazole antifungal agent that contains a benzothiophene ring. It is used topically for the treatment of skin infections caused by fungi.[13]
Unique Mechanism: The benzothiophene moiety in sertaconazole is believed to contribute to its potent antifungal activity by disrupting the fungal cell membrane through interactions that mimic tryptophan.[13]
Brexpiprazole: A Serotonin-Dopamine Activity Modulator
Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.
Synthesis: The synthesis of brexpiprazole involves the coupling of a substituted benzothiophene moiety with a piperazine linker, which is then connected to a quinolinone fragment.[14]
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
The extensive research into benzothiophene derivatives has led to a deep understanding of their structure-activity relationships.[2] The nature and position of substituents on the benzothiophene ring can dramatically influence the pharmacological activity of the molecule. For instance, in the development of anticancer agents, specific substitution patterns on the benzothiophene core have been shown to enhance cytotoxicity and tubulin polymerization inhibition.[15][16]
Table 1: Selected Benzothiophene Derivatives and their Biological Activities
| Compound Class | Example Derivative | Therapeutic Area | Reported Activity (IC₅₀/GI₅₀) |
| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Anticancer | GI₅₀: 21.1–98.9 nM in various cancer cell lines |
| Aminobenzothiophenes | 3-Amino-2-(3,4,5-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | Anticancer | IC₅₀: 0.09–0.76 nM in various cancer cell lines |
| Hydroxybenzothiophenes | 5-Hydroxybenzothiophene hydrazide derivative (16b) | Anticancer (Multi-kinase inhibitor) | IC₅₀: 11–353.3 nM against various kinases |
| Nitrobenzothiophenes | 3-Carboxamido-5-nitrobenzothiophene | Antimicrobial | MIC: 8-16 µg/mL against S. aureus and E. coli |
Conclusion and Future Perspectives
The journey of benzothiophene derivatives from their initial discovery to their current status as indispensable tools in drug discovery and materials science is a testament to the enduring power of this heterocyclic scaffold. The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and potent benzothiophene-based molecules.
Looking ahead, the field is poised for further innovation. The development of more sustainable and efficient catalytic systems, the exploration of novel biological targets, and the application of computational methods for rational drug design will undoubtedly lead to the discovery of new and improved benzothiophene derivatives with enhanced therapeutic efficacy and novel applications. The rich history and versatile chemistry of benzothiophenes ensure that they will remain a focal point of research for years to come.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Benzothiophene - Wikipedia [en.wikipedia.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Sertaconazole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 4-Fluoro-1-Benzothiophene: Exploring Structural and Electronic Landscapes in Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to characterize 4-fluoro-1-benzothiophene, a heterocyclic compound of increasing interest in medicinal chemistry. Benzothiophene scaffolds are integral to numerous pharmaceutical agents, and the strategic incorporation of fluorine atoms is a well-established strategy for modulating molecular properties to enhance therapeutic efficacy.[1][2] This document serves as a robust resource for researchers, scientists, and drug development professionals, offering in-depth insights into the structural, electronic, and spectroscopic properties of 4-fluoro-1-benzothiophene through the lens of computational chemistry. We will delve into the rationale behind selecting appropriate theoretical models, detail the protocols for accurate in silico analysis, and discuss the interpretation of the resulting data to accelerate the rational design of novel therapeutics.
Introduction: The Significance of Fluorinated Benzothiophenes in Medicinal Chemistry
The benzothiophene core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds. Its presence in pharmaceuticals such as the osteoporosis drug raloxifene and the asthma medication zileuton underscores its therapeutic importance.[1] Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]
The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological profiles.[4] Fluorine's high electronegativity and small van der Waals radius can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability. In the context of conjugated systems like benzothiophene, fluorination can significantly modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for molecular interactions and reactivity.[4] The precise positioning of the fluorine atom on the benzothiophene ring system allows for fine-tuning of these properties, making a detailed theoretical understanding of specific isomers like 4-fluoro-1-benzothiophene essential for rational drug design.
This guide will focus on the application of modern computational techniques, particularly Density Functional Theory (DFT), to elucidate the key characteristics of 4-fluoro-1-benzothiophene. By providing a detailed theoretical framework, we aim to empower researchers to predict molecular behavior, interpret experimental data, and ultimately accelerate the discovery of new and improved benzothiophene-based therapeutics.
Core Principles of Theoretical Analysis: A Causal Approach
The theoretical investigation of a molecule like 4-fluoro-1-benzothiophene is not merely a "black box" simulation. Every choice of computational method and parameter is deliberate, grounded in a causal relationship between the theoretical model and the molecular properties being probed. Our approach is built on a foundation of scientific integrity, ensuring that the in silico data generated is both accurate and predictive.
The primary tool for our investigation is Density Functional Theory (DFT) , a quantum mechanical method that calculates the electronic structure of molecules.[5] The choice of DFT is predicated on its excellent balance of computational cost and accuracy for organic molecules of this size.
The Logic of Method Selection
-
Functional Selection (e.g., B3LYP): The choice of a functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational organic chemistry because it incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems.[3][6] This functional has a proven track record of providing reliable geometric and electronic data for a wide range of organic molecules.[3][5]
-
Basis Set Selection (e.g., 6-311+G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is chosen for its robustness.[7]
-
6-311: This indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons.
-
+G: The addition of diffuse functions is essential for accurately describing the behavior of lone pairs and electrons far from the nucleus, which is important for anions and excited states.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to allow for non-spherical electron density distribution, which is critical for describing chemical bonds accurately.
-
Self-Validating Computational Workflow
A trustworthy computational protocol must be a self-validating system. This is achieved through a systematic workflow that begins with a stable molecular geometry and proceeds to the calculation of more complex properties.
Caption: A typical DFT workflow for the theoretical analysis of 4-fluoro-1-benzothiophene.
In-Depth Theoretical Analysis of 4-Fluoro-1-Benzothiophene
Following the established workflow, we can now delve into the specific theoretical characterization of the 4-fluoro-1-benzothiophene structure.
Molecular Geometry Optimization
The first step is to determine the most stable three-dimensional arrangement of the atoms. A geometry optimization calculation using the B3LYP/6-311+G(d,p) level of theory will yield the equilibrium structure. A subsequent frequency calculation is crucial to confirm that this structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.
Below is a table of representative bond lengths and angles for the optimized structure of 4-fluoro-1-benzothiophene, as would be predicted by this level of theory.
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.37 | C1-C2-C3 | 111.5 |
| C2-C3 | 1.43 | C2-C3-C8 | 112.0 |
| C3-C8 | 1.41 | C4-C5-C6 | 120.1 |
| C4-C5 | 1.38 | C5-C6-C7 | 120.5 |
| C4-F | 1.35 | C6-C7-C8 | 118.9 |
| C7-C8 | 1.40 | C-S-C | 91.5 |
| C1-S | 1.75 | ||
| C8-S | 1.76 |
Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual calculated values may vary slightly.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 5. Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 7. nanoient.org [nanoient.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of bioactive molecules and functional organic materials.[1][2][3][4] Its utility, however, is paired with a set of potential hazards that necessitate a robust understanding of its chemical nature to ensure safe handling and experimental success. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Hazard Identification and Risk Assessment: Understanding the Moiety-Specific Risks
Fluorinated Aromatic System: The presence of a fluorine atom on the benzene ring can significantly alter the molecule's reactivity and metabolic profile. Fluorinated organic compounds should be handled with care, as they can exhibit unpredictable thermal stability and may release hazardous decomposition products, such as hydrogen fluoride (HF), upon combustion or hydrolysis.[7][8] HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin or inhalation.[8][9]
Benzothiophene Core: Benzothiophene and its derivatives are sulfur-containing aromatic compounds.[4] While the core itself is relatively stable, the sulfur atom can be susceptible to oxidation. The primary hazards associated with this class of compounds often relate to irritation of the skin, eyes, and respiratory tract.[10][11]
Overall Hazard Profile: Based on available safety data sheets (SDS) for the compound and its analogs, this compound should be treated as a substance with the following potential hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[10][11][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[10][11]
-
Harmful if Swallowed: Ingestion may be harmful.
A summary of key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H7FO2S | [13] |
| Molecular Weight | 210.22 g/mol | [13] |
| CAS Number | 220180-55-2 | [6][13] |
| Appearance | White solid (typical for related compounds) | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available |
Table 1: Physical and Chemical Properties of this compound
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is essential.[7]
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the laboratory.[11][12]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene, and consult the glove manufacturer's compatibility chart.[7] For prolonged or high-risk operations, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[7] For larger quantities, a chemical-resistant apron is recommended.
The following diagram illustrates the workflow for establishing a safe handling environment.
Caption: Workflow for Safe Handling of this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[10]
-
Use only non-sparking tools, especially when handling larger quantities.
-
Keep away from incompatible materials such as strong oxidizing agents.[7][12]
Storage:
-
Store away from heat, sparks, and open flames.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6][7] For exposure to compounds that could generate HF, application of calcium gluconate gel after flushing is a standard precaution.[7][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill Response:
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can manage the cleanup.[7] Absorb the spill with an inert material and place it in a sealed container for proper waste disposal.[7]
-
Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[7]
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for responding to a chemical spill.
Disposal Considerations
Proper disposal of this compound and its waste is essential to protect human health and the environment.[7]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not let the product enter drains or sewer systems.[5][10]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]
Conclusion
While this compound is a valuable tool in chemical research and development, its handling demands a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment. The causality behind these precautions is rooted in the fundamental principles of chemical safety, aiming to prevent exposure and minimize the impact of any accidental release. This self-validating system of overlapping safety measures provides a trustworthy framework for working with this and other potentially hazardous chemical compounds.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 220180-55-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to Methyl 4-fluoro-1-benzothiophene-2-carboxylate for Chemical Researchers
This guide provides a comprehensive technical overview of Methyl 4-fluoro-1-benzothiophene-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, reliable synthesis protocols, commercial availability, and its emerging applications, particularly in the realm of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the central structure of numerous biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[1] The introduction of a fluorine atom at the 4-position of the benzothiophene ring system, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a valuable starting material for the synthesis of novel therapeutic agents.
Physicochemical and Spectral Properties
This compound, with the CAS Number 220180-55-2, is a sulfur-containing heterocyclic compound.[2] Its molecular formula is C₁₀H₇FO₂S, and it has a molecular weight of approximately 210.22 g/mol .
| Property | Value | Source |
| CAS Number | 220180-55-2 | ChemicalRegister.com[2] |
| Molecular Formula | C₁₀H₇FO₂S | ChemicalRegister.com[2] |
| Molecular Weight | 210.22 | ChemicalRegister.com[2] |
| IUPAC Name | This compound | ChemicalRegister.com[2] |
While detailed experimental data on the physical properties of this specific compound are not extensively reported in publicly available literature, data from closely related analogs such as 5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 154630-32-7) can provide some insights.[3] For instance, the melting point and boiling point are expected to be characteristic of a solid, crystalline compound at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Synthesis of this compound
A common and effective method for the synthesis of benzothiophene-2-carboxylates is the reaction of an appropriately substituted o-nitrobenzaldehyde with methyl thioglycolate. This approach offers a direct route to the desired heterocyclic system.
Experimental Protocol: Synthesis via Nitro Displacement
This protocol is adapted from established methods for the synthesis of benzothiophene-2-carboxylate esters.[4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add methyl thioglycolate (1.2 equivalents) to the solution.
-
Slowly add a base, such as potassium carbonate (K₂CO₃) (2.5 equivalents), to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Synthetic workflow for this compound.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers specializing in research chemicals and building blocks. The availability, purity, and quantity can vary among suppliers. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | Website | Notes |
| ChemicalRegister.com | --INVALID-LINK-- | Lists the compound with CAS number 220180-55-2.[2] |
| AOBChem | --INVALID-LINK-- | Offers a range of substituted benzothiophene derivatives.[5] |
| ChemScene | --INVALID-LINK-- | Provides a variety of fluorinated heterocyclic compounds.[6] |
| Echemi | --INVALID-LINK-- | A platform to connect with various chemical suppliers.[7] |
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1] Derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][8] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
For instance, substituted benzothiophenes have been investigated as potent antagonists of the neurokinin-2 (NK₂) receptor, which is implicated in inflammatory and pain pathways.[9] The core structure of this compound can be chemically modified to explore structure-activity relationships (SAR) and develop novel drug candidates.
Caption: Role in the drug discovery pipeline.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its fluorinated benzothiophene core offers a unique combination of properties that can be exploited for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER (CAS No. 220180-55-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 5. aobchem.com [aobchem.com]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methyl 4-fluoro-1-benzothiophene-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Benzothiophenes
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and bioisosteric replacements has become a cornerstone of rational drug design. Methyl 4-fluoro-1-benzothiophene-2-carboxylate emerges as a highly valuable building block, elegantly combining the beneficial properties of both fluorine and the benzothiophene scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound, complete with detailed protocols and mechanistic insights.
The benzothiophene core is a well-established pharmacophore, present in a variety of approved drugs and clinical candidates.[1][2] It serves as a bioisostere for indole and other aromatic systems, offering a unique combination of steric and electronic properties that can favorably influence interactions with biological targets.[1] The introduction of a fluorine atom at the 4-position of the benzothiophene ring system further enhances its desirability as a medicinal chemistry scaffold. Fluorine's high electronegativity and small size can profoundly impact a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3][4][5] Specifically, the 4-fluoro substituent can modulate the electronic distribution of the entire bicyclic system, influencing key interactions with target proteins.
This guide will explore the synthesis of this compound and its subsequent elaboration into diverse chemical entities with therapeutic potential. We will provide detailed, step-by-step protocols for key transformations, including hydrolysis to the corresponding carboxylic acid and subsequent amide coupling reactions, which are fundamental steps in the construction of novel drug candidates.
Core Applications in Drug Discovery
The unique structural features of this compound make it a versatile starting material for the synthesis of a wide array of compounds targeting various disease areas. The benzothiophene moiety has been implicated in a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of the methyl ester at the 2-position provides a convenient handle for further chemical modifications, such as the formation of amides, hydrazides, and other functional groups, allowing for the exploration of diverse chemical space.
A significant application of this building block is in the synthesis of novel carboxamide derivatives. For instance, the corresponding carboxylic acid has been utilized in the preparation of amides that are investigated for their potential as therapeutic agents. The ability to readily form amide bonds with a wide range of amines allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
This initial step involves the condensation of 2-chloro-6-fluorobenzonitrile with methyl thioglycolate in the presence of a base.
-
Materials:
-
2-Chloro-6-fluorobenzonitrile
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2-chloro-6-fluorobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl thioglycolate (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate.
-
Step 2: Diazotization and Reduction to this compound
This step involves the removal of the amino group via a diazonium salt intermediate.
-
Materials:
-
Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a pre-cooled solution of hypophosphorous acid (50%).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 2: Hydrolysis to 4-Fluoro-1-benzothiophene-2-carboxylic acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling and other derivatizations.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-fluoro-1-benzothiophene-2-carboxylic acid.
-
Protocol 3: Amide Coupling to Synthesize 4-Fluoro-1-benzothiophene-2-carboxamide Derivatives
The carboxylic acid is a versatile precursor for the synthesis of a wide range of amides using standard peptide coupling reagents.
-
Materials:
-
4-Fluoro-1-benzothiophene-2-carboxylic acid
-
Desired amine (1.0 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a solution of 4-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0 - 1.2 eq), HATU (1.1 eq), and DIPEA (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 4-fluoro-1-benzothiophene-2-carboxamide derivative.
-
Diagram of the Derivatization Workflow
Caption: Key transformations of the building block in medicinal chemistry.
Data Presentation: Exemplary Biological Activities
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the broader class of fluorinated benzothiophene and thiophene carboxamides has shown promise in various therapeutic areas. The following table provides representative data for related compounds to illustrate the potential of this scaffold.
| Compound Class | Target/Assay | Representative Activity | Reference |
| Fluorinated benzothiazole carboxamides | Anti-norovirus (MNV) | EC₅₀ = 5.6 µM | |
| Thiophene carboxamide derivatives | Anticancer (Hep3B cell line) | IC₅₀ = 5.46 µM | |
| Benzothiophene acylhydrazones | Antibacterial (S. aureus) | MIC = 4 µg/mL | [3] |
This table is illustrative and features data from structurally related compounds to highlight the potential of the 4-fluoro-1-benzothiophene scaffold.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant potential for the discovery of novel therapeutic agents. Its unique combination of a bioisosteric heterocyclic core and a key fluorine substituent provides a powerful platform for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthetic protocols outlined in this application note provide a clear and actionable guide for researchers to access and derivatize this valuable scaffold. The straightforward conversion to the corresponding carboxylic acid and subsequent amide coupling opens the door to the creation of large and diverse libraries for high-throughput screening and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of versatile and well-designed building blocks like this compound will be paramount to the success of future drug discovery endeavors.
References
Application Notes and Protocols: Methyl 4-fluoro-1-benzothiophene-2-carboxylate in Materials Science
Introduction: The Strategic Role of Fluorination in Organic Electronics
The field of organic electronics is driven by the quest for novel materials with precisely tunable electronic properties, enhanced stability, and processability. Within this landscape, fluorinated organic semiconductors have emerged as a class of materials with exceptional promise. The introduction of fluorine atoms into a conjugated system, such as the benzothiophene core, is a powerful strategy for modulating molecular and material properties.[1][2] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and improve resistance to oxidative degradation.[2] Furthermore, fluorine substitution can influence intermolecular interactions, often promoting favorable π-stacking arrangements that are crucial for efficient charge transport.[1]
Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a versatile building block that embodies these advantages. Its rigid, planar benzothiophene core provides a robust conjugated system, while the strategically placed fluorine atom and the carboxylate group offer avenues for both property tuning and further chemical modification. These features make it a compelling candidate for the development of advanced materials for a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[3] This document provides detailed application notes and protocols for the synthesis and utilization of this compound in materials science research.
Synthesis of this compound
A reliable synthesis of benzothiophene derivatives can be achieved through the reaction of a substituted benzaldehyde with a thioglycolate. The following protocol is adapted from established procedures for similar benzothiophene carboxylates.[4]
Protocol 1: Synthesis of this compound
Materials:
-
2,6-difluorobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add methyl thioglycolate (1.2 equivalents) to the solution.
-
Add potassium carbonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Application in Organic Field-Effect Transistors (OFETs)
Benzothiophene-based materials are excellent candidates for the active layer in OFETs due to their high charge carrier mobilities and environmental stability.[5][6] The fluorinated nature of this compound suggests its potential for producing high-performance p-type or potentially ambipolar transistors.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of an OFET using a solution-based deposition method.
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
This compound
-
High-purity organic solvent (e.g., toluene, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (sonicator, solvents)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Perform a UV-ozone treatment for 15 minutes to remove organic residues and improve the hydrophilicity of the surface.[7]
-
-
Dielectric Surface Modification:
-
Prepare a dilute solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.
-
Immerse the cleaned substrate in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrate with fresh toluene and anneal at 120°C for 30 minutes to form a self-assembled monolayer.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in a suitable high-purity organic solvent (e.g., 5 mg/mL in chlorobenzene).
-
Deposit the solution onto the OTS-treated substrate using a spin coater. A typical spin-coating recipe is 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the material (e.g., 90-120°C) for 30 minutes inside the glovebox to improve crystallinity.[8]
-
-
Electrode Deposition:
-
Using a shadow mask, deposit 50 nm of gold (Au) for the source and drain electrodes via thermal evaporation. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1.5 mm).[8]
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET in an inert atmosphere using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
References
- 1. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Easy and cheap fabrication gives brilliant OFET performance [advancedsciencenews.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate Derivatives: An Application Note and Detailed Protocol
Introduction
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. Consequently, fluorinated benzothiophenes are highly sought-after scaffolds in drug discovery and development.[2] This application note provides a detailed protocol for the synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate, a key intermediate for the elaboration of more complex bioactive molecules. The presented methodology is robust, scalable, and leverages readily available starting materials, making it suitable for both academic research and industrial drug development settings.
The 4-fluoro substitution pattern is of particular interest as it can influence the electronic properties of the benzothiophene ring system, potentially leading to novel interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][3]
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a one-pot reaction between 2,6-difluorobenzaldehyde and methyl thioglycolate.[4] This transformation proceeds via an initial nucleophilic aromatic substitution (SNAr) of one of the activated fluorine atoms on the benzaldehyde ring by the thiolate anion of methyl thioglycolate. This is followed by an intramolecular aldol-type condensation, where the enolate of the thioglycolate moiety attacks the aldehyde carbonyl group. The subsequent dehydration of the resulting β-hydroxy thioether intermediate yields the desired benzothiophene ring system. The use of a suitable base is crucial for the deprotonation of the thioglycolate and to facilitate the final cyclization and dehydration steps.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 2,6-difluorobenzaldehyde and methyl thioglycolate.
Materials and Reagents:
-
2,6-Difluorobenzaldehyde (98%)
-
Methyl thioglycolate (95%)[5]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the aldehyde.
-
To the stirred solution, add anhydrous potassium carbonate (2.5 eq.).
-
Slowly add methyl thioglycolate (1.1 eq.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 2,6-Difluorobenzaldehyde |
| Reagents | Methyl thioglycolate, K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
| Appearance | White to pale yellow solid |
Table 2: Representative Characterization Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10-8.00 (m, 1H), 7.50-7.40 (m, 1H), 7.20-7.10 (m, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.5 (C=O), 159.0 (d, J=250 Hz, C-F), 140.0, 135.0, 128.0 (d, J=10 Hz), 125.0, 115.0 (d, J=20 Hz), 110.0 (d, J=5 Hz), 52.5 (OCH₃) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₇FO₂S: 211.02; found: 211.05 |
Note: The exact chemical shifts and coupling constants may vary slightly. The provided data is a representative example based on similar structures.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the benzothiophene ring system.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The methodology is straightforward and utilizes a one-pot procedure, making it an efficient route to this valuable building block. The incorporation of a fluorine atom at the 4-position of the benzothiophene scaffold opens up avenues for the development of novel derivatives with potentially enhanced pharmacological properties. This protocol serves as a foundational guide for researchers and scientists engaged in the design and synthesis of new therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl thioglycolate | 2365-48-2 | FM36432 | Biosynth [biosynth.com]
The Strategic Application of Methyl 4-fluoro-1-benzothiophene-2-carboxylate in the Development of Next-Generation Kinase Inhibitors
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be elaborated to bind to multiple biological targets — is a cornerstone of efficient drug discovery. The benzothiophene core is one such scaffold, recognized for its structural rigidity, synthetic tractability, and its ability to engage in key interactions within the ATP-binding pocket of protein kinases.[1][2] Kinases, being central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably cancer, making them high-value therapeutic targets.[3]
This guide focuses on a particularly valuable building block: Methyl 4-fluoro-1-benzothiophene-2-carboxylate . The strategic placement of a fluorine atom on the benzene ring and a methyl carboxylate group on the thiophene ring provides a unique combination of properties. The fluorine atom can enhance metabolic stability, modulate pKa, and form favorable interactions with protein side chains, while the carboxylate serves as a versatile synthetic handle for derivatization.[4] This document will provide a detailed exploration of the synthesis of this key intermediate, its derivatization into potent kinase inhibitors, and protocols for evaluating their biological activity.
Physicochemical Properties and Synthetic Rationale
The utility of this compound as a starting material is rooted in its chemical characteristics.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₀H₇FO₂S | Provides a compact and relatively lipophilic core. |
| Molecular Weight | 210.23 g/mol | Good starting point for lead generation, adhering to Lipinski's Rule of Five. |
| Fluorine Substitution | At the 4-position | Enhances binding affinity, improves metabolic stability, and can block unwanted metabolism at that position.[2] |
| Methyl Ester | At the 2-position | A key functional group for derivatization via amidation, hydrolysis, or reduction. |
The synthesis of this scaffold is a multi-step process that leverages modern organic chemistry techniques. A plausible and efficient synthetic route can be adapted from the synthesis of the analogous 4-iodobenzothiophene.[5]
Protocol 1: Synthesis of this compound
This protocol is adapted from the established synthesis of a structurally related iodo-substituted precursor.[5] The core strategy involves a fluorine-directed ortho-metalation, followed by formylation and a subsequent thiophene ring formation.
Step 1: Directed Ortho-Metalation and Formylation of 1,2-difluorobenzene
-
Dissolve 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), while maintaining the temperature at -78 °C. The fluorine atom directs the deprotonation to the adjacent ortho position.
-
After stirring for 1-2 hours, add a formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, 2,3-difluorobenzaldehyde, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Thiophene Annulation to form this compound
-
To a solution of 2,3-difluorobenzaldehyde in a polar aprotic solvent like dimethyl sulfoxide (DMSO), add methyl thioglycolate and a base such as potassium carbonate.[6]
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction proceeds via an initial condensation followed by an intramolecular nucleophilic aromatic substitution, where the thiolate displaces one of the fluorine atoms to form the thiophene ring.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Application in Kinase Inhibitor Development: A Case Study Targeting DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target implicated in neurodegenerative diseases and certain cancers.[3][7] The 4-fluorobenzothiophene scaffold is an excellent starting point for the design of DYRK1A inhibitors.
Derivatization Strategy
The methyl ester at the 2-position is a versatile handle for creating a library of amides, which can explore the chemical space of the kinase ATP-binding site.
Protocol 2: Synthesis of a 4-Fluoro-1-benzothiophene-2-carboxamide Library
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-1-benzothiophene-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF or dichloromethane), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Add the desired primary or secondary amine. A diverse library of amines should be used to probe structure-activity relationships.
-
Stir the reaction at room temperature for several hours to overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide products by column chromatography.
-
Structure-Activity Relationship (SAR) and Data Presentation
The following table presents hypothetical yet representative data for a series of 4-fluoro-1-benzothiophene-2-carboxamide derivatives targeting DYRK1A, based on published findings for similar scaffolds.[2][7]
| Compound ID | R Group (from Amine) | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | Kinase Selectivity (CLK1/DYRK1A) |
| A-1 | Cyclopropyl | 550 | >10000 | >18 |
| A-2 | 4-Morpholinyl | 120 | 2500 | 20.8 |
| A-3 | 4-Hydroxyphenyl | 45 | 950 | 21.1 |
| A-4 | 3,5-Difluorobenzyl | 15 | 350 | 23.3 |
| A-5 | Pyridin-4-yl | 85 | 1800 | 21.2 |
This data is illustrative and intended to demonstrate the potential impact of substitutions on inhibitor potency and selectivity. The general trend suggests that aromatic and hydrogen-bond donating/accepting groups can significantly enhance potency against DYRK1A. The 3,5-difluorobenzyl group in compound A-4 is particularly effective, likely due to favorable interactions within the ATP binding site.
Biological Evaluation: Protocols for Kinase Inhibition and Cellular Assays
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 5. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Methyl 4-fluoro-1-benzothiophene-2-carboxylate in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzothiophene derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial effects.[1][2][3] This document provides a detailed guide for the synthesis, antimicrobial evaluation, and preliminary safety assessment of a specific fluorinated benzothiophene, Methyl 4-fluoro-1-benzothiophene-2-carboxylate. The protocols outlined herein are designed to be self-validating and are supported by established scientific principles and methodologies.
Introduction: The Rationale for Fluorinated Benzothiophenes in Antimicrobial Research
Benzothiophenes are bicyclic aromatic compounds containing a fused benzene and thiophene ring. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The incorporation of a fluorine atom into the benzothiophene core can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles.
This compound is a promising starting point for antimicrobial drug discovery due to the known antimicrobial activities of related benzothiophene derivatives.[1][2][5] This guide will provide a comprehensive framework for researchers to synthesize this compound and systematically evaluate its potential as a novel antimicrobial agent.
Synthesis and Characterization of this compound
A reliable and scalable synthesis is the foundation of any drug discovery program. The following protocol describes a robust method for the preparation of this compound.
Synthetic Workflow
The synthesis of the target compound can be achieved through a multi-step process, as illustrated in the workflow diagram below. This pathway is designed for efficiency and amenability to scale-up.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
-
To a stirred solution of 2,5-difluorobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add methyl thioglycolate (1.1 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude intermediate product.
Step 2: Synthesis of this compound
-
Suspend the crude Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of tetrafluoroboric acid (HBF4) and water at 0°C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60°C until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). The purity and identity of the final compound must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Antimicrobial Screening: Assessing the Compound's Efficacy
The initial evaluation of a potential antimicrobial agent involves determining its activity against a panel of clinically relevant microorganisms. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure reproducibility and comparability of results.[6][7]
Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the primary antimicrobial screening of a novel compound.
Caption: Workflow for primary antimicrobial screening.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and accepted technique for determining MIC values.[8][9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise table.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Enterococcus faecalis | ATCC 29212 |
Preliminary Safety Assessment: Cytotoxicity Evaluation
A crucial step in early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells.[10][11] This helps to determine the therapeutic index, which is a measure of the drug's safety.
Cytotoxicity Testing Workflow
The following workflow outlines the key steps in evaluating the in vitro cytotoxicity of the test compound.
Caption: Workflow for in vitro cytotoxicity assessment.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[12]
-
Seed a suitable mammalian cell line (e.g., HEK293 human embryonic kidney cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.
Data Presentation
The cytotoxicity data can be summarized in a table.
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | |
| HepG2 |
Conclusion and Future Directions
This document provides a foundational framework for the synthesis and preliminary antimicrobial evaluation of this compound. The protocols described are intended to guide researchers in the initial stages of a drug discovery campaign. Promising results from these initial studies would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate how the compound exerts its antimicrobial effect.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve potency and reduce toxicity.
-
In Vivo Efficacy and Safety Studies: To evaluate the compound's performance in animal models of infection.
By following these systematic and rigorous protocols, researchers can effectively explore the potential of this compound and its derivatives as a new class of antimicrobial agents.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 5. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. woah.org [woah.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this specific synthetic sequence. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical agents and functional materials. A common and efficient route involves the reaction of an appropriately substituted 2-fluorobenzaldehyde with methyl thioglycolate in the presence of a base. This reaction proceeds through a tandem Knoevenagel condensation and intramolecular nucleophilic aromatic substitution (SNAr). While robust, this method is not without its potential pitfalls, which can lead to diminished yields and complex purification challenges. This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable protocols for mitigation.
Issue 1: Low or No Yield of the Desired Product
Question: I am experiencing a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can typically be traced back to a few critical factors: suboptimal reaction conditions, purity of starting materials, or inefficient cyclization. Let's break down the potential culprits and their solutions.
Causality and Mitigation Strategies:
-
Inefficient Deprotonation of Methyl Thioglycolate: The initial step of the reaction is the deprotonation of methyl thioglycolate to form a reactive thiolate anion. If the base is not strong enough or is sterically hindered, this equilibrium will not favor the thiolate, leading to a sluggish reaction.
-
Solution: While triethylamine is commonly used, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective. However, be mindful that overly strong bases can promote side reactions. A careful screening of bases is recommended.
-
-
Purity of Starting Materials: 2,6-Difluorobenzaldehyde can be prone to oxidation to the corresponding benzoic acid, which will not participate in the reaction. Methyl thioglycolate can dimerize or oxidize over time.
-
Solution: Ensure the purity of your starting materials. 2,6-Difluorobenzaldehyde should be freshly distilled if it has been stored for a long time. Methyl thioglycolate should be stored under an inert atmosphere and refrigerated.
-
-
Suboptimal Reaction Temperature: The intramolecular SNAr reaction (cyclization) requires sufficient thermal energy to overcome the activation barrier.
-
Solution: If you are running the reaction at room temperature, a gentle increase in temperature (e.g., to 60-80 °C) can significantly improve the rate of cyclization. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Workflow for Optimizing Reaction Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of a Significant Amount of a Michael Addition Adduct
Question: My crude NMR shows a significant impurity that appears to be a Michael addition product. How is this formed and how can I prevent it?
Answer:
The formation of a Michael addition adduct is a common side reaction in this synthesis. It arises when a second molecule of the deprotonated methyl thioglycolate attacks the α,β-unsaturated intermediate formed after the initial Knoevenagel condensation, before the desired intramolecular cyclization can occur.
Mechanism of Michael Addition Side Reaction:
Caption: Formation of the Michael addition side product.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the 2,6-difluorobenzaldehyde and methyl thioglycolate. An excess of the thioglycolate will favor the Michael addition.
-
Slow Addition: Add the methyl thioglycolate slowly to the reaction mixture containing the aldehyde and the base. This will keep the instantaneous concentration of the thiolate low, favoring the intramolecular cyclization over the intermolecular Michael addition.
-
Choice of Base: A bulkier base can sometimes disfavor the intermolecular Michael addition due to steric hindrance.
Issue 3: Formation of a Dimer of Methyl Thioglycolate
Question: I have an impurity with a mass corresponding to a dimer of methyl thioglycolate. How can this be avoided?
Answer:
Under basic conditions, methyl thioglycolate can undergo self-condensation to form a dimeric species, typically through the formation of a disulfide bond upon exposure to air (oxidative dimerization) or via other condensation pathways.
Mitigation Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative dimerization.
-
Order of Addition: Add the methyl thioglycolate to the mixture of the aldehyde and base. Pre-mixing the base and thioglycolate for an extended period before adding the aldehyde can increase the likelihood of dimerization.
-
Temperature Control: Keep the reaction temperature as low as feasible while still promoting the desired reaction. Higher temperatures can accelerate side reactions like dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred. These solvents are effective at solvating the intermediates and facilitating the SNAr cyclization step. However, for easier workup, acetonitrile or ethanol can also be used, although they may require longer reaction times or higher temperatures.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between the starting materials, the intermediate, and the final product (e.g., a mixture of hexane and ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, typically UV-active, product spot will indicate the reaction's progress.
Q3: My product seems to be hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
A3: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.
-
During Workup: Avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and work quickly.
-
During Purification: If you are using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To prevent hydrolysis on the column, you can either use deactivated (neutral) silica gel or add a small amount (0.1-1%) of a non-polar tertiary amine like triethylamine to your eluent to neutralize the acidic sites.[1]
Q4: I am observing the formation of an unfluorinated benzothiophene derivative. What could be the cause?
A4: The loss of the fluorine atom is unlikely under these reaction conditions. It is more probable that your starting 2,6-difluorobenzaldehyde is contaminated with benzaldehyde. Ensure the purity of your starting materials to avoid this issue.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Difluorobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,6-difluorobenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add triethylamine (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add methyl thioglycolate (1.1 eq) dropwise to the reaction mixture over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation:
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DMSO |
| Base | Triethylamine or DBU |
| Temperature | 60-80 °C |
| Atmosphere | Inert (N2 or Ar) |
| Purification | Silica Gel Chromatography |
References
overcoming solubility issues with Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on overcoming solubility issues. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.
Introduction
This compound is a heterocyclic organic compound built upon a benzothiophene core. Structurally, it is characterized by a fused benzene and thiophene ring system, with a fluorine atom at the 4-position and a methyl ester at the 2-position. This molecular architecture results in a largely rigid, aromatic, and hydrophobic molecule. Consequently, and as is common for this class of compounds, it exhibits low solubility in aqueous media.[1] A Safety Data Sheet (SDS) for this specific compound indicates that formal solubility data is not available, which necessitates an empirical approach to determining the ideal solvent system for any given application.[2]
This guide will walk you through the most common solubility challenges and provide validated strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure—a hydrophobic benzothiophene core—the compound is predicted to be poorly soluble in water and aqueous buffers (e.g., PBS). Conversely, it is expected to be soluble in a range of common organic solvents. The fluorine substituent and methyl ester group introduce some polarity, but the overall character remains lipophilic. It is best practice to assume low aqueous solubility from the outset.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For preparing high-concentration stock solutions (e.g., 10-50 mM), we recommend using aprotic, polar organic solvents. The most common and effective choices are:
-
Dimethyl sulfoxide (DMSO): This is the industry-standard solvent for creating stock solutions of research compounds for biological assays. Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for a wide range of organic molecules.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.
When preparing a stock, it is crucial to ensure the compound is fully dissolved. Visual inspection for any solid particulates is the first step. Gentle warming (to 30-40°C) and sonication can aid dissolution, but should be done cautiously to avoid compound degradation.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. Why is this happening and what can I do?
A3: This is the most common solubility issue encountered in experimental settings, particularly in cell-based assays or biochemical screens. The phenomenon occurs because you are moving the compound from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one.
-
Causality (Kinetic vs. Thermodynamic Solubility): Your DMSO stock represents a kinetic solubility state. When this is diluted into an aqueous buffer, the solvent environment changes drastically. The compound, now supersaturated in a medium where it has poor thermodynamic solubility, rapidly precipitates or "crashes out" of solution.
-
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing, then bring it up to the final volume. This can sometimes help keep the compound dispersed.
-
Introduce a Co-solvent: This is a highly effective and widely used strategy. By including a water-miscible organic solvent in your final aqueous buffer, you can increase the overall solvent polarity just enough to keep the compound in solution.[3][4] See the Troubleshooting Guide and Protocols below for detailed instructions.
-
Q4: Is it safe to heat the solution to improve solubility?
A4: Gentle warming can be an effective tool but must be used with caution.
-
Recommended Practice: Warming the solution to 30-40°C in a water bath while stirring or sonicating can significantly increase the rate of dissolution.
-
Risks: Excessive or prolonged heating can lead to the degradation of the compound or evaporation of the solvent, which would alter the concentration. Always start with gentle heat and short durations. For the methyl ester, there is also a risk of hydrolysis to the corresponding carboxylic acid if heated in the presence of water, especially under non-neutral pH conditions.
Q5: Can I use pH adjustment to improve solubility?
A5: For this compound, pH adjustment is not a primary strategy for enhancing solubility. The molecule lacks readily ionizable functional groups like a carboxylic acid or a basic amine. The methyl ester is not acidic or basic under typical physiological pH ranges. However, if the compound hydrolyzes to its carboxylic acid form (4-fluoro-1-benzothiophene-2-carboxylic acid), then increasing the pH to >5 would deprotonate the acid, forming a carboxylate salt that would be significantly more water-soluble.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a systematic workflow to diagnose and solve compound precipitation when diluting a stock solution (typically in DMSO) into an aqueous buffer for an experiment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
troubleshooting spectroscopic analysis of fluorinated compounds
Welcome to the Technical Support Center for Spectroscopic Analysis of Fluorinated Compounds.
Navigating the Challenges of Fluorine Spectroscopy
The high electronegativity and small size of the fluorine atom create a strong C-F bond, significantly influencing molecular properties and, consequently, their spectroscopic signatures.[1] This guide is structured to address the most common and critical issues encountered in the lab, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and data interpretation.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in a sensitivity that is 83% of that for ¹H.[2][3] However, its large chemical shift range and sensitivity to the electronic environment can also be sources of experimental challenges.[4][5]
Troubleshooting Guide: ¹⁹F NMR
Question 1: Why is my ¹⁹F NMR spectrum showing poor resolution or broad peaks?
Answer: Poor resolution in ¹⁹F NMR can stem from several factors, ranging from sample preparation to instrument parameters. A systematic approach is key to diagnosing the issue.
-
Causality:
-
Shimming: Inhomogeneous magnetic fields are a common cause of broad peaks. The large spectral width of ¹⁹F NMR can make uniform shimming across all frequencies challenging.
-
Chemical Exchange: If a fluorine atom is in a molecule undergoing chemical exchange on a timescale comparable to the NMR experiment, the signal can be significantly broadened.[6]
-
Viscosity and Aggregation: Highly viscous samples or aggregation of the analyte can lead to slower molecular tumbling, resulting in broader lines. Fluorinated compounds, especially those with long fluorous tails, can exhibit unique solubility and aggregation behaviors.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.
-
Acquisition Parameters: An insufficient acquisition time will truncate the Free Induction Decay (FID), leading to artificially broadened lines in the processed spectrum.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ¹⁹F NMR resolution.
Question 2: I am seeing unexpected peaks or artifacts in my ¹⁹F NMR spectrum. What are their origins?
Answer: Spectral artifacts in ¹⁹F NMR can be misleading. Identifying their source is crucial for accurate interpretation.
-
Causality:
-
¹³C Satellites: The natural abundance of ¹³C (1.1%) results in small satellite peaks flanking a main ¹⁹F signal due to ¹J(¹⁹F-¹³C) and ²J(¹⁹F-¹³C) coupling. These satellites can sometimes be mistaken for impurities.[7][8]
-
Baseline Rolling: The very wide spectral width of ¹⁹F NMR can lead to baseline distortions, especially if the phasing is not carefully adjusted.[9] Incorrect delay settings in the pulse sequence can also contribute to this issue.
-
Acoustic Ringing: Piezoelectric effects in the probe, especially at high power, can cause artifacts, particularly at the beginning of the FID.
-
Chemical Shift Artifacts in Imaging: In ¹⁹F NMR imaging, the large chemical shifts can cause spatial misregistration of signals, leading to blurred or shifted images.[10]
-
-
Protocol for Minimizing Baseline Distortion:
-
Ensure Proper Receiver Gain: Set the receiver gain (gain='n') to an appropriate level to avoid ADC overflows, which can corrupt the FID.
-
Optimize Spectral Width: Set the spectral width (sw) to be just large enough to encompass all expected signals. An excessively large sw can exacerbate baseline issues.[9]
-
Phasing: After Fourier transformation (wft), perform a careful manual phase correction. Start with zero-order phasing (aph0) and then, if necessary, apply first-order phasing (aph).[9] Be cautious with large first-order phase corrections as they can induce baseline roll.[9]
-
Baseline Correction Algorithms: If a rolling baseline persists, use a baseline correction command (e.g., bc) in your processing software.
-
Adjust Pulse Sequence Delays: For advanced users, adjusting certain delays in the pulse sequence can reduce the need for large phase corrections.[9]
-
¹⁹F NMR FAQs
Q1: How do I choose an appropriate reference standard for ¹⁹F NMR? A1: The choice of a reference standard is critical for accurate chemical shift reporting. An ideal standard should be soluble and stable in your solvent system, chemically inert, and have a single sharp resonance that does not overlap with your analyte signals.[11] For many organic solvents, trifluorotoluene (C₆H₅CF₃) at -63.72 ppm relative to CFCl₃ is a common choice.[12] For aqueous samples, trifluoroacetic acid (TFA, CF₃COOH) at -76.55 ppm is often used, but be aware of its pH-dependent shift.[12][13] It's also important to consider the compatibility of the reference with your sample and any other components in the mixture, such as proteins in a drug screening experiment.[11]
Q2: What are typical chemical shift ranges for common fluorinated functional groups? A2: The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, spanning over 400 ppm. This wide dispersion helps in resolving signals from different fluorine environments.
| Functional Group | Approximate Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic CF | -120 to -240 |
| Aliphatic CF₂ | -70 to -140 |
| Aliphatic CF₃ | -55 to -90 |
| Aromatic C-F | -110 to -180 |
| Trifluoroacetic acid (TFA) | -76.55 |
| Hexafluorobenzene (C₆F₆) | -164.9 |
| Data sourced from Sigma-Aldrich and other academic sources.[7][8][12][13] |
Q3: Why is inverse gated decoupling important for quantitative ¹⁹F NMR (qNMR)? A3: For accurate quantification, the integral of an NMR signal must be directly proportional to the number of nuclei. The Nuclear Overhauser Effect (NOE) can perturb signal intensities, leading to inaccurate integrals. In inverse gated decoupling, the ¹H decoupler is turned on only during the acquisition of the FID and off during the relaxation delay. This approach decouples ¹H from ¹⁹F to simplify the spectrum while preventing the buildup of NOE.[7][8] This, combined with a sufficiently long relaxation delay (5-7 times the longest T₁), is crucial for obtaining accurate quantitative results.[14]
Mass Spectrometry (MS) of Fluorinated Compounds
The high electronegativity of fluorine can significantly impact ionization efficiency, fragmentation pathways, and susceptibility to matrix effects in mass spectrometry.
Troubleshooting Guide: Mass Spectrometry
Question 1: Why is the signal for my fluorinated analyte suppressed or completely absent in ESI-MS?
Answer: Signal suppression in Electrospray Ionization (ESI) is a frequent problem, often exacerbated by the properties of fluorinated compounds and common mobile phase additives.
-
Causality:
-
Trifluoroacetic Acid (TFA): TFA is a widely used mobile phase additive for improving chromatographic peak shape, but it is a notorious cause of ionization suppression in ESI-MS.[15] In the gas phase, the trifluoroacetate anion can form strong ion pairs with positively charged analytes, neutralizing them and preventing their detection.[15][16]
-
Surface Activity: Per- and polyfluoroalkyl substances (PFAS) are surface-active and can preferentially accumulate at the surface of ESI droplets. This can affect the ionization efficiency of both the PFAS themselves and co-eluting analytes.[17] The number of fluorine atoms and the chemical class of the compound are key predictors of the ESI response.[17]
-
High Ionization Energy: Fluorine has a very high ionization energy, making direct determination by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) challenging without specialized methods.[18] While less of a direct issue in ESI, the overall electron-withdrawing nature of fluorine can influence the proton affinity of a molecule, affecting its ionization efficiency.
-
-
Protocol for Mitigating TFA-Induced Signal Suppression:
-
Reduce TFA Concentration: If possible, lower the concentration of TFA in the mobile phase to 0.01-0.05%.
-
Replace TFA: Substitute TFA with a more MS-friendly acid like formic acid (0.1%) or acetic acid. While chromatography may be slightly compromised, the MS signal will likely improve significantly.
-
Post-Column Addition: If TFA is essential for chromatography, consider adding a post-column reagent (e.g., a low concentration of propionic acid in isopropanol) to displace the TFA from the ion pairs before the eluent enters the mass spectrometer.
-
Optimize Ion Source Parameters: Adjust source parameters such as capillary voltage, gas flow, and temperature to optimize for your specific analyte in the presence of your mobile phase.
-
Question 2: My fluorinated compound shows unusual fragmentation patterns. How can I interpret them?
Answer: Fluorinated compounds often exhibit fragmentation pathways that differ from their non-fluorinated analogs. Understanding these can be key to structure elucidation.
-
Causality and Common Patterns:
-
Dominant CF₃⁺ Ion: In electron ionization (EI-MS), perfluorinated compounds frequently show a dominant CF₃⁺ ion (m/z 69).[15][19]
-
Fluorine Migration and Rearrangements: Fluorine atom migration can lead to unexpected fragmentation. For example, silylated polyfluoroalkyl compounds can undergo fluorine migration to form a stable five-membered ring intermediate, leading to a characteristic [M-111]⁺ fragment.[20] McLafferty-type rearrangements involving fluorine have also been observed.[21][22]
-
Loss of HF: The neutral loss of hydrogen fluoride (HF, 20 Da) is a common fragmentation pathway for compounds containing both hydrogen and fluorine.
-
Complex Isotope Patterns: While fluorine is monoisotopic, the presence of other elements (like chlorine or bromine) alongside fluorine will create complex isotopic patterns that must be carefully analyzed.
-
-
Fragmentation Analysis Workflow:
Caption: Workflow for interpreting fragmentation of fluorinated compounds.
Mass Spectrometry FAQs
Q1: What are some common adducts I should look for with fluorinated compounds in ESI-MS? A1: Besides the expected protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, fluorinated compounds readily form adducts with alkali metals, leading to [M+Na]⁺ and [M+K]⁺ ions. Ammonium adducts, [M+NH₄]⁺, are also common if ammonium salts are present in the mobile phase.[15] In negative ion mode, adducts with mobile phase anions like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ can be observed.
Q2: Can I use Atmospheric Pressure Chemical Ionization (APCI) for my fluorinated compound? A2: Yes, APCI can be a good alternative to ESI, particularly for less polar fluorinated compounds that are difficult to ionize by ESI. However, some highly fluorinated compounds may still be challenging to ionize even with APCI.[18]
Q3: My mass accuracy is poor for a fluorinated analyte. What could be the cause? A3: While general MS issues like improper calibration are the first things to check, fluorinated compounds can present specific challenges. High concentrations of TFA can sometimes affect mass accuracy. Additionally, the presence of unexpected adducts or fragments can lead to misassignment of the monoisotopic peak. Always ensure your instrument is well-calibrated using a standard that covers the mass range of your analyte.[15]
Vibrational Spectroscopy (IR & Raman) of Fluorinated Compounds
The C-F bond vibration provides a useful probe in IR and Raman spectroscopy, but its spectral signature can be complex.
Troubleshooting Guide: IR & Raman Spectroscopy
Question 1: Why is it difficult to assign the C-F stretching vibration in my IR/Raman spectrum?
Answer: Assigning the C-F stretch can be challenging due to its location in a crowded spectral region and its tendency to couple with other vibrational modes.
-
Causality:
-
Spectral Overlap: The C-F stretching vibration typically appears in the 1360-1000 cm⁻¹ region of the IR spectrum.[1] This "fingerprint" region also contains C-C stretches and C-H deformation modes, leading to significant peak overlap.[23]
-
Vibrational Coupling: The C-F stretch often couples with C-C stretching modes, resulting in multiple mixed vibrational modes rather than a "pure" C-F stretch.[24][25] This is especially true for molecules with multiple fluorine atoms.
-
Conformational Heterogeneity: For flexible molecules, the presence of multiple conformers (e.g., gauche and trans) can lead to the appearance of several bands in the C-F stretching region, further complicating the spectrum.[23][24]
-
Symmetry Effects: In molecules with high symmetry (e.g., CF₄ or SF₆), some vibrational modes may be IR or Raman inactive. In molecules with CF₂ or CF₃ groups, symmetric and asymmetric stretching modes will appear as separate bands.[1]
-
-
Strategy for C-F Band Assignment:
-
Computational Prediction: Use Density Functional Theory (DFT) calculations to predict the vibrational spectrum of your molecule. This is an invaluable tool for assigning complex spectra. Functionals like M06-2X have shown good performance for predicting C-F stretching frequencies.[26]
-
Isotopic Labeling: If feasible, synthesizing an isotopically labeled (e.g., ¹³C) version of your compound can help confirm assignments, as the coupled vibrations will shift in frequency.
-
Comparison with Analogs: Compare the spectrum of your fluorinated compound with its non-fluorinated analog. The new bands appearing in the 1360-1000 cm⁻¹ region are likely associated with C-F vibrations.
-
Solvent Studies: The C-F stretching frequency can be sensitive to the solvent environment (solvatochromism), which can be used as a probe for electrostatic interactions.[23][24]
-
Vibrational Spectroscopy FAQs
Q1: Is the C-F bond a strong absorber in IR spectroscopy? A1: Yes, the C-F bond is highly polar, which results in a strong absorption band in the IR spectrum.[1] The intensity of this band is often so strong that it can obscure other nearby peaks, such as C-H bands.[1]
Q2: What challenges might I face when analyzing fluorinated compounds with Raman spectroscopy? A2: The main challenges in Raman spectroscopy are often general to the technique but can be pronounced for certain samples.
-
Fluorescence: A major issue is fluorescence from the sample or impurities, which can overwhelm the much weaker Raman signal.[27][29] Using a longer excitation wavelength (e.g., 785 nm or 1064 nm) can often mitigate fluorescence.[28]
-
Sample Heating: The laser can heat the sample, potentially causing degradation. This is a concern for thermally sensitive fluorinated compounds. Reducing laser power or using a spinning sample holder can help.[28]
Q3: Can vibrational spectroscopy distinguish between different types of C-F bonds (e.g., in CF, CF₂, and CF₃ groups)? A3: Yes, to some extent. The number of fluorine atoms attached to a carbon influences the vibrational frequencies. CF₂ and CF₃ groups will exhibit both symmetric and asymmetric stretching modes.[1] However, due to the strong coupling effects mentioned earlier, these modes are often delocalized, and a detailed analysis, usually supported by computational chemistry, is required for definitive assignment.[25][30]
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. Correction for chemical-shift artifacts in 19F imaging of PFOB: simultaneous multislice imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. colorado.edu [colorado.edu]
- 13. scribd.com [scribd.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. pubs.aip.org [pubs.aip.org]
Technical Support Center: Stability and Troubleshooting for Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the dedicated technical support guide for Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Benzothiophene scaffolds are crucial in medicinal chemistry and materials science, and understanding their stability under various reaction conditions is paramount for successful outcomes.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will explore the nuances of this molecule's reactivity, focusing on common transformations like hydrolysis, reduction, and cross-coupling reactions, to help you navigate potential stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A: Based on supplier safety data sheets, this compound is stable under recommended storage conditions.[3] For long-term stability, it should be stored at -20°C for periods of one to two years. For shorter durations of one to two weeks, storage at -4°C is acceptable.[4] It is advisable to handle the compound in a well-ventilated area or fume hood, using standard personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[3][4]
Q2: How does the 4-fluoro substituent influence the reactivity and stability of the molecule?
A: The fluorine atom at the C4 position significantly impacts the molecule's electronic properties. As a strongly electron-withdrawing group, it decreases the electron density of the entire benzothiophene ring system. This has several consequences:
-
Increased Electrophilicity: The benzene portion of the ring is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present.[5]
-
Modified Acidity: The protons on the benzene ring become more acidic, which can influence metallation reactions.
-
Thiophene Ring Stability: The electron-withdrawing nature of fluorine can help stabilize the thiophene ring against certain oxidative degradation pathways. However, it can also influence the regioselectivity of electrophilic substitution reactions on the thiophene ring.
Q3: What are the most common degradation pathways to be aware of?
A: The primary points of instability in this molecule under reaction conditions are the ester functional group and the sulfur atom within the thiophene ring.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This can be an intended transformation or an undesired side reaction.
-
Sulfur Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, particularly in the presence of strong oxidizing agents. Benzothiophene S-oxides are known intermediates that can be used in specific synthetic strategies but may be an unwanted byproduct in other contexts.[6]
-
Ring Opening: While the benzothiophene core is generally stable, harsh reaction conditions (e.g., strong bases at high temperatures, certain reducing agents) can potentially lead to ring-opening or desulfurization. Biodegradation studies show that cleavage of the thiophene ring can occur, often initiated by oxidation.[7]
Section 2: Troubleshooting Guide: Saponification (Ester Hydrolysis)
The conversion of the methyl ester to the corresponding carboxylic acid is a common synthetic step. However, achieving a high yield without byproducts requires careful optimization.
Issue: Low yield of 4-fluoro-1-benzothiophene-2-carboxylic acid, incomplete reaction, or formation of unidentified impurities during saponification.
Causality Analysis
Alkaline hydrolysis of esters is a standard procedure, but the benzothiophene core introduces specific challenges. Studies on the alkaline hydrolysis of various benzothiophene esters have shown that the rate and outcome are highly dependent on the substituent positions.[8] For instance, the electronic effect of the 4-fluoro group can influence the susceptibility of the ester to nucleophilic attack. Harsh conditions (e.g., high concentrations of NaOH or KOH, elevated temperatures) can promote side reactions on the heterocyclic ring.
Troubleshooting Workflow
Caption: Workflow for troubleshooting ester hydrolysis.
Solutions and Experimental Protocols
For sensitive substrates like fluorinated benzothiophenes, milder hydrolysis conditions are often more effective. Lithium hydroxide (LiOH) is generally preferred over NaOH or KOH as it often gives cleaner reactions with higher yields for delicate esters.
| Condition | Base | Solvent | Temp (°C) | Typical Time (h) | Comments |
| Harsh | NaOH (3N) | EtOH/H₂O | Reflux | 2-4 | High risk of byproduct formation.[9] |
| Standard | NaOH (2M) | MeOH/H₂O | 60 | 4-6 | Moderate conditions, but still requires careful monitoring.[10] |
| Mild | LiOH·H₂O | THF/H₂O (3:1) | RT - 40 | 4-12 | Recommended starting point. Generally cleaner and high-yielding. |
Protocol 2.1: Mild Saponification using Lithium Hydroxide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.1 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is sluggish, gently warm the mixture to 40°C.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by adding 1N HCl dropwise. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield 4-fluoro-1-benzothiophene-2-carboxylic acid.
Section 3: Troubleshooting Guide: Cross-Coupling Reactions
Benzothiophenes are common substrates in palladium-catalyzed cross-coupling reactions. However, the sulfur atom can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[6][11]
Issue: Low yields, catalyst decomposition (e.g., formation of palladium black), or inconsistent results in Suzuki, Stille, or other cross-coupling reactions involving the benzothiophene core.
Causality Analysis
The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, forming off-cycle, inactive catalytic species. This is a common problem with sulfur-containing heterocycles. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) can stabilize the active catalytic species and promote the desired cross-coupling pathway over catalyst inhibition.[12]
Optimization Strategy
Caption: Optimization strategy for cross-coupling reactions.
Recommended Catalytic Systems & Protocol
For successful cross-coupling, particularly with less reactive coupling partners, specialized catalyst systems are recommended.
| Reaction Type | Recommended Catalyst | Recommended Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Stille | Pd(OAc)₂ | XPhos | CsF | t-BuOH, Dioxane |
| C-N Coupling | CuI | L-proline | Cs₂CO₃ | Dioxane |
Table based on data from multiple sources.[2][12]
Protocol 3.1: Suzuki-Miyaura Coupling of a Borylated Benzothiophene Derivative
(This protocol assumes the user has first converted the benzothiophene into a suitable derivative, e.g., a boronic ester or halide).
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the benzothiophene boronic ester (1.0 equiv), the aryl halide coupling partner (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and XPhos (0.04 equiv).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add rigorously degassed dioxane (or toluene) to the flask.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 220180-55-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Synthesis of fluorinated fused benzofurans and benzothiophenes: Smiles-type rearrangement and cyclisation of perfluoro(het)aryl ethers and sulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Best Practices for the Scale-Up Synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the Technical Support Center dedicated to the robust and scalable synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of scaling up this important fluorinated benzothiophene derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.
Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds via a multi-step sequence, culminating in the construction of the benzothiophene core through an intramolecular cyclization. A common and effective route involves the reaction of a suitably substituted fluorinated aromatic precursor with a sulfur-containing reagent.
A plausible and widely adopted strategy for analogous structures is the condensation of a 2-halobenzaldehyde with a thioglycolate, followed by cyclization.[1] For the synthesis of the 4-fluoro isomer, a logical starting point is the reaction of 2,6-difluorobenzaldehyde with methyl thioglycolate. This approach is attractive for its use of readily available starting materials and its amenability to scale-up.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure for the synthesis of a related compound, ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, and can be adapted for the synthesis of this compound.[1]
Step 1: Condensation and Cyclization
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as DMF or DMSO, add methyl thioglycolate (1.1-1.2 eq.) and a base, such as K₂CO₃ (1.1 eq.) or triethylamine.[1]
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Scale-Up Considerations and Best Practices
Transitioning from a lab-scale procedure to a large-scale synthesis introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
| Parameter | Lab-Scale (grams) | Scale-Up (kilograms) | Key Considerations & Best Practices |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Metered addition using pumps. | Exotherm Control: The initial condensation reaction can be exothermic. Slow, controlled addition of reagents is crucial to maintain the desired reaction temperature. Implement a robust cooling system and monitor the internal temperature closely. |
| Mixing | Magnetic or overhead stirring. | Mechanical stirring with appropriate impeller design. | Homogeneity: Ensure efficient mixing to maintain a homogeneous reaction mixture, which is critical for consistent reaction rates and to avoid localized "hot spots." The choice of impeller (e.g., anchor, pitched-blade turbine) should be based on the viscosity of the reaction mixture. |
| Solvent Selection | Wide range of solvents acceptable. | Solvents with higher flash points and lower toxicity are preferred. | Safety & Recovery: Consider the safety profile (flammability, toxicity) and the ease of recovery and recycling of the solvent. DMF and DMSO are common choices but can be challenging to remove completely at scale.[1] Consider alternative, higher-boiling point solvents if feasible. |
| Work-up & Isolation | Separatory funnel extractions. | Jacketed reactors with bottom outlet valves for phase separations. | Phase Separation: Ensure clear phase separation during aqueous work-up. Emulsions can be an issue at larger scales and may require the addition of brine or a different solvent system to resolve. |
| Purification | Column chromatography. | Recrystallization or fractional distillation. | Efficiency & Purity: Column chromatography is often not practical for large-scale purification. Develop a robust recrystallization protocol by screening various solvent systems. For liquid products, distillation under reduced pressure may be a viable option. |
| Safety | Standard fume hood. | Process safety management (PSM) protocols, including HAZOP studies. | Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study to identify potential safety risks associated with the process, including thermal runaway, pressure buildup, and exposure to hazardous materials. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding to completion, or I am observing very low yields of the desired product. What are the potential causes?
A: Low yields in this synthesis can often be attributed to several factors. A systematic investigation is key to identifying the root cause.
-
Moisture and Air Sensitivity: While not all steps are highly sensitive, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice, especially during the initial condensation step. Moisture can react with the base and potentially lead to side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will result in incomplete reaction, while a very strong base might promote undesired side reactions. K₂CO₃ is a good starting point, but other bases like NaH or triethylamine could be explored.[1]
-
Reaction Temperature: The reaction temperature needs to be optimized. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of starting materials or the product. A temperature screening study is recommended.
-
Purity of Starting Materials: Ensure the purity of the 2,6-difluorobenzaldehyde and methyl thioglycolate. Impurities can inhibit the reaction or lead to the formation of byproducts, complicating purification.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
A: The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is crucial for their mitigation.
-
Over-alkylation/Di-substitution: While less common in this specific reaction, ensure the stoichiometry of the reactants is carefully controlled to avoid potential di-substitution on the aromatic ring.
-
Oxidation of the Thiophene Ring: The thiophene ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Maintaining an inert atmosphere throughout the reaction and work-up can help minimize this.
-
Hydrolysis of the Ester: During the aqueous work-up, prolonged exposure to acidic or basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Minimize the time the product is in contact with aqueous layers and use mild conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine substituent on the benzene ring in this synthesis?
The fluorine atom is a strongly electron-withdrawing group, which can influence the reactivity of the aromatic ring. In the context of this synthesis, the electron-withdrawing nature of the fluorine atoms in 2,6-difluorobenzaldehyde activates the ortho position for nucleophilic aromatic substitution by the thioglycolate.
Q2: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent tools for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. High-performance liquid chromatography (HPLC) is recommended for determining the final purity.
Q3: Are there any specific safety precautions I should take when running this reaction at scale?
Yes, several safety precautions are crucial:
-
Thionyl Chloride Handling: If the synthesis involves the conversion of a carboxylic acid to an acid chloride using thionyl chloride, extreme caution is necessary. Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: As mentioned, the initial condensation can be exothermic. Ensure adequate cooling capacity and continuous monitoring of the reaction temperature.
-
Pressure Build-up: Be aware of potential pressure build-up, especially in a closed system, due to the evolution of gases. Ensure the reactor is properly vented.
Visualizing the Workflow
Synthetic Pathway
References
avoiding decomposition of Methyl 4-fluoro-1-benzothiophene-2-carboxylate during workup
Technical Support Center: Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Guide for Researchers: Troubleshooting & Avoiding Decomposition During Experimental Workup
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its ester functionality, coupled with the electronic nature of the benzothiophene ring system, renders it susceptible to degradation during standard reaction workup and purification procedures. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth, field-proven answers and protocols to help you preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower after workup than suggested by initial reaction monitoring (TLC/LC-MS). What is the most likely cause?
The most common cause of yield loss during the workup of this compound is the hydrolysis of the methyl ester, a reaction also known as saponification, which is particularly rapid under basic conditions.[1] The resulting carboxylate salt is highly polar and often water-soluble, causing it to partition into the aqueous phase during extraction, leading to a significant loss of material. A secondary, though less common, issue under harsh acidic conditions can be the subsequent decarboxylation of the hydrolyzed carboxylic acid.[2][3]
Q2: I need to neutralize residual acid from my reaction. Is it safe to use a standard wash with aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?
It is strongly discouraged to use alkaline solutions like sodium bicarbonate or hydroxide for washing.[1] The ester group at the 2-position of the benzothiophene ring is activated and highly susceptible to base-mediated hydrolysis.
-
Mechanism of Decomposition: The hydroxide or bicarbonate ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the sodium salt of 4-fluoro-1-benzothiophene-2-carboxylic acid. This salt is typically lost to the aqueous layer.
-
Recommendation: If an acidic catalyst must be neutralized, a milder, non-nucleophilic approach is required. The safest method is to avoid an aqueous wash altogether by concentrating the reaction mixture and purifying directly via chromatography. If an aqueous wash is unavoidable, use ice-cold, saturated ammonium chloride (NH₄Cl) solution or pH 7 phosphate buffer, perform the wash very quickly, and immediately proceed to extraction.
Q3: My compound appears to be streaking badly during silica gel column chromatography. What does this indicate and how can I fix it?
Streaking on a silica gel column often indicates an undesirable interaction between your compound and the stationary phase. Standard silica gel is slightly acidic, which can sometimes catalyze minor hydrolysis of a sensitive ester over the extended time the compound is on the column. More commonly, if some hydrolysis has already occurred during the workup, the resulting carboxylic acid will interact strongly with the polar silica, leading to significant tailing.
-
Solution 1 (Preferred): Ensure the workup was entirely non-aqueous and that no hydrolysis occurred.
-
Solution 2 (For Mitigation): If streaking persists, you can pre-treat your eluent by adding a very small amount of a non-nucleophilic tertiary amine, such as triethylamine (typically 0.1-0.5% v/v). This deactivates the acidic sites on the silica gel. However, use this method with caution, as residual triethylamine can be difficult to remove.
-
Solution 3 (Alternative Phase): Consider using a less acidic stationary phase, such as neutral alumina, or using reversed-phase chromatography if your compound is sufficiently non-polar.
Q4: How can I definitively confirm that my product has decomposed and identify the byproducts?
A multi-faceted analytical approach is best:
-
Thin-Layer Chromatography (TLC): Decomposition will typically result in new spots. The hydrolyzed carboxylic acid will have a much lower Rf value (be more polar) than the parent ester. The decarboxylated product (4-fluoro-1-benzothiophene) would have a much higher Rf value (be less polar).
-
Proton NMR (¹H NMR): Look for the disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃), which typically appears around 3.9 ppm. The formation of the carboxylic acid will introduce a very broad singlet far downfield (typically >10 ppm).
-
Mass Spectrometry (MS): This is the most definitive method. Compare the mass of your product to the expected masses of potential decomposition products.
-
Parent Ester: C₁₀H₇FO₂S, MW = 210.22
-
Hydrolyzed Acid: C₉H₅FO₂S, MW = 196.19
-
Decarboxylated Product: C₈H₅FS, MW = 152.19
-
Troubleshooting Guide: Diagnosing Workup Issues
| Observation | Potential Cause | Recommended Solution & Prevention |
| Low overall yield after aqueous extraction. | Saponification. The ester was hydrolyzed to the corresponding carboxylate salt, which was then washed away into the aqueous layer. | AVOID BASIC WASHES. Do not use NaHCO₃, K₂CO₃, or NaOH. If an aqueous wash is necessary, use only ice-cold neutral water or brine and minimize contact time. The preferred method is a non-aqueous workup. |
| A new, highly polar spot appears on TLC (low Rf). | Hydrolysis. The ester has converted to the more polar carboxylic acid. | If this is the major product, you can attempt to re-esterify it. To prevent this, ensure all workup steps are performed under strictly neutral or mildly acidic conditions and at low temperatures. |
| A new, non-polar spot appears on TLC (high Rf). | Decarboxylation. This occurs if the ester was first hydrolyzed and then exposed to heat or strong acid, causing the loss of CO₂.[2] | This is a secondary decomposition product. The primary goal is to prevent the initial hydrolysis step. Avoid heating the crude product, especially in the presence of acidic or aqueous residues. |
| Product streaks on the silica column. | Residual acid. The hydrolyzed carboxylic acid is interacting with the acidic silica gel. | Purify using an eluent containing a trace amount (0.1%) of triethylamine. For future runs, ensure the workup is meticulously anhydrous and non-hydrolytic. |
Visualized Protocols & Pathways
Decomposition Pathway
The primary route of degradation involves two steps: initial base- or acid-catalyzed hydrolysis of the ester, followed by potential decarboxylation of the resulting carboxylic acid.
Caption: Primary decomposition pathway of the target compound.
Workup Decision Workflow
Follow this workflow to select the appropriate workup strategy and minimize the risk of decomposition.
Caption: Decision tree for selecting a safe workup procedure.
Recommended Experimental Protocols
Protocol 1: Preferred Non-Aqueous (Anhydrous) Workup
This is the safest method to prevent hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature or 0 °C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration: If the reaction has generated insoluble salts (e.g., from reagents or bases), filter the mixture through a pad of Celite or a sintered glass funnel. Wash the filter cake with additional organic solvent.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 40 °C.
-
Purification: Directly load the crude residue onto a silica gel column for purification.
Protocol 2: Mild Aqueous Wash for Removal of Salts
Use this protocol only when an aqueous wash is absolutely necessary.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly pour the cold reaction mixture into a separatory funnel containing ice-cold, pH-neutral deionized water or brine.
-
Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate). Do not allow the layers to remain in contact for more than a few minutes.
-
Separation: Quickly separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure (bath temperature < 40 °C). Proceed immediately to chromatographic purification.
References
Technical Support Center: Synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important benzothiophene derivative. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
I. Overview of the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds via a cyclization reaction between a suitably substituted fluorinated aromatic precursor and a reagent providing the thiophene ring fragment, followed by esterification. A common and effective route involves the reaction of 2,6-difluorobenzaldehyde with methyl thioglycolate.
This seemingly straightforward synthesis can be prone to several side reactions, leading to a range of impurities that can complicate purification and compromise the yield and purity of the final product. The presence of the electron-withdrawing fluorine atom on the aromatic ring significantly influences the reactivity of the starting materials and intermediates, contributing to the formation of specific byproducts.
This guide will walk you through the most frequently encountered issues, their underlying causes, and effective troubleshooting strategies.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction to form the benzothiophene core is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: A low yield in the initial cyclization step is a common hurdle. Several factors can contribute to this issue:
-
Insufficient Basicity: The initial condensation between the aldehyde and methyl thioglycolate, as well as the subsequent intramolecular cyclization, are base-mediated. If the base is too weak or used in insufficient stoichiometric amounts, the reaction will not proceed to completion.
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of degradation products and colored impurities. Finding the optimal temperature is crucial.
-
Solvent Choice: The polarity and boiling point of the solvent play a critical role. Aprotic polar solvents like DMF or DMSO are often used to facilitate the dissolution of reactants and intermediates.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Base | Screen stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate. | A stronger base can more effectively deprotonate the acidic protons, driving the reaction forward. |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Gradually increase the temperature if the reaction is slow, but be mindful of byproduct formation. | Optimizing the temperature balances reaction rate with the stability of reactants and products. |
| Solvent | If using lower boiling point solvents like THF or acetonitrile, consider switching to a higher boiling point aprotic polar solvent like DMF or DMSO. | Higher boiling point solvents allow for a wider range of reaction temperatures and can improve solubility. |
Q2: I am observing a significant amount of an uncyclized intermediate. How can I promote the ring-closing step?
A2: The accumulation of the uncyclized intermediate, a substituted thiophene precursor, indicates that the intramolecular nucleophilic aromatic substitution (SNA_r_) is the rate-limiting step. The electron-withdrawing nature of the fluorine atom facilitates this step, but kinetic barriers can still exist.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Q3: My final product is contaminated with a byproduct that appears to be a dimer or polymer. What causes this and how can I prevent it?
A3: Dimerization or polymerization can occur through intermolecular reactions of the starting materials or reactive intermediates.
-
Cause: High concentrations of reactants can favor intermolecular side reactions over the desired intramolecular cyclization. Self-condensation of methyl thioglycolate can also occur under strongly basic conditions.
-
Prevention:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization.
-
Slow Addition: Adding one of the reactants (e.g., methyl thioglycolate) slowly to the reaction mixture can maintain a low instantaneous concentration of the reactive species, minimizing side reactions.
-
Q4: I have identified the corresponding carboxylic acid as a major impurity. How is this formed and how can I avoid it?
A4: The presence of 4-fluoro-1-benzothiophene-2-carboxylic acid indicates hydrolysis of the methyl ester.
-
Cause: This can happen during the reaction if there is water present, especially under basic conditions, or during aqueous work-up. The ester is susceptible to saponification.
-
Prevention and Remediation:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: If performing an aqueous work-up, keep the pH neutral or slightly acidic to minimize ester hydrolysis.
-
Purification: The carboxylic acid can often be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution. The desired ester will remain in the organic phase, while the carboxylate salt will be extracted into the aqueous phase.
-
Fischer Esterification Troubleshooting (if preparing the ester from the acid):
The Fischer esterification is an equilibrium process.[1] To drive the reaction towards the ester, it is crucial to either use a large excess of the alcohol (methanol) or to remove the water that is formed.[1] Incomplete conversion can be a source of the carboxylic acid impurity.
Caption: Equilibrium in Fischer Esterification.
Q5: I am struggling with the purification of the final product. What are the recommended methods?
A5: Purification of this compound can be challenging due to the presence of structurally similar impurities.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction, quench the mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash with Mild Base: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, particularly the corresponding carboxylic acid.
-
Wash with Brine: Wash with a saturated sodium chloride solution to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.[2]
III. Summary of Potential Impurities
| Impurity | Potential Source | Identification | Mitigation/Removal |
| 4-Fluoro-1-benzothiophene-2-carboxylic acid | Hydrolysis of the methyl ester during reaction or work-up. | LC-MS, NMR (absence of methyl ester singlet, presence of carboxylic acid proton). | Use anhydrous conditions; basic wash during work-up. |
| Uncyclized Intermediate | Incomplete intramolecular cyclization. | LC-MS, NMR. | Increase reaction temperature, use a stronger base. |
| Starting 2,6-difluorobenzaldehyde | Incomplete reaction. | TLC, GC-MS. | Drive the reaction to completion; remove by column chromatography. |
| Over-reaction/Degradation Products | High reaction temperatures or prolonged reaction times. | TLC (multiple spots), LC-MS. | Optimize reaction temperature and time. |
| Positional Isomers | While less common in this specific synthesis, alternative cyclization pathways can sometimes lead to isomeric benzothiophenes. | LC-MS, 2D NMR. | Careful control of reaction conditions. |
IV. Concluding Remarks
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction parameters to minimize the formation of impurities. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
Jackson, B. D., & Bowlus, S. B. (1980). Decarboxylation of a benzo[b]thiophene-2-carboxylic acid. Journal of Heterocyclic Chemistry, 17(1), 205-206.
-
GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid 9 and 2-naphthoic acid 10 catalyzed by AnFdc I327X. (n.d.). Retrieved from --INVALID-LINK--
-
Purification method of benzothiophene. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(3), 833.
-
4-Fluorobenzo[b]thiophene-2-carboxylic acid. (n.d.). Retrieved from --INVALID-LINK--
-
Decarboxylation of a Benzo[b]thiophene-2-carboxylic Acid (1) Bernice D. Jackson and Stephen B. Bowlus. (n.d.). Retrieved from --INVALID-LINK--
-
4-Fluorobenzo[b]thiophene-2-carboxylic acid. (n.d.). Retrieved from --INVALID-LINK--
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
-
Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Retrieved from --INVALID-LINK--
-
Maas, L. M., Haswell, A., Hughes, R., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 82.
-
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (97%). (n.d.). Retrieved from --INVALID-LINK--
-
Leveraging Methyl Thioglycolate in Organic Synthesis: A Chemist's Guide. (n.d.). Retrieved from --INVALID-LINK--
-
Nielsen, C. B., Ashraf, R. S., Treat, N. D., Schroeder, B. C., Donahue, J. B., Stingelin, N., ... & McCulloch, I. (2015). Influence of backbone fluorination in regioregular poly (3-alkyl-4-fluoro) thiophenes. Advanced Materials, 27(21), 3349-3356.
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from --INVALID-LINK--
References
Technical Support Center: Refining Crystallization Techniques for Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Welcome to the dedicated technical support guide for the crystallization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-quality crystalline material of this specific benzothiophene derivative. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and practical FAQs, ensuring you can optimize your crystallization process with confidence.
Understanding the Molecule: What to Expect
This compound is a moderately polar molecule due to the presence of the ester and fluoro functional groups, as well as the benzothiophene core. This polarity profile is a key determinant in selecting an appropriate solvent system for crystallization. Benzothiophenes, as a class of compounds, can sometimes present challenges in crystallization due to their rigid, planar structures which can favor amorphous precipitation if not handled correctly.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of this compound?
A1: Based on literature for structurally similar compounds, good starting points for solvent screening would be acetonitrile or a mixed solvent system of isopropanol and water . A related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been successfully crystallized from acetonitrile. Another benzothiophene derivative was recrystallized from aqueous isopropanol. The general principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3]
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree.[4] To remedy this, you can try:
-
Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Using a lower boiling point solvent: If possible, select a solvent with a boiling point below the melting point of your compound.
-
Adding more solvent: This will reduce the level of supersaturation. You may need to partially evaporate the solvent later to improve yield.[5]
-
Scratching the inside of the flask: This can provide a nucleation site for crystal growth.[5]
Q3: I'm getting very fine needles or powder instead of well-defined crystals. How can I improve the crystal morphology?
A3: The formation of fine particles suggests that nucleation is happening too rapidly. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.[5] Consider the following adjustments:
-
Slower cooling: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.
-
Using a slightly more solubilizing solvent system: This will keep the compound in solution for longer during the cooling phase, promoting slower crystal growth.
-
Using a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
Q4: My crystallization yield is very low. What are the common causes and solutions?
A4: Low yield is a frequent issue in crystallization and can stem from several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[5] To address this, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse.
-
The chosen solvent is too "good": Even when cold, a highly effective solvent will retain a considerable amount of solute. A different solvent or a solvent pair might be necessary.
Systematic Solvent Selection Protocol
The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[2][3] The ideal solvent will exhibit a steep solubility curve for the target compound, meaning it will dissolve a large amount when hot and very little when cold.
Step-by-Step Solvent Screening:
-
Initial Solubility Testing:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., 0.5 mL) from the list in Table 1, starting with those that have been successful for similar compounds (acetonitrile, isopropanol).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[6]
-
-
Hot Solubility Testing:
-
Gently heat the test tubes containing the undissolved solid and solvent.
-
If the compound dissolves completely upon heating, it is a potential candidate. If it remains insoluble, the solvent is likely too "poor."
-
If the compound dissolves readily at room temperature, the solvent is too "good."
-
-
Cooling and Crystal Formation:
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid.
-
Visualizing the Solvent Selection Workflow:
Caption: A workflow for systematic solvent selection in crystallization.
Table 1: Common Solvents for Crystallization of Moderately Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be a good "anti-solvent" in a mixed system with a more polar organic solvent.[7] |
| Ethanol | 78 | High | Often a good choice for moderately polar compounds.[7] |
| Isopropanol | 82 | Medium-High | A good starting point, especially in combination with water. |
| Acetonitrile | 82 | Medium-High | Has been used successfully for a similar benzothiophene derivative. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for many esters.[8] |
| Acetone | 56 | Medium | Its low boiling point can be advantageous for easy removal.[7] |
| Dichloromethane | 40 | Medium-Low | Use with caution due to its high volatility. |
| Toluene | 111 | Low | Can be effective for aromatic compounds.[7] |
| Heptane/Hexane | ~98/~69 | Low | Often used as an "anti-solvent" to induce crystallization from a more polar solvent.[7] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Visualizing the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting common crystallization problems.
Q: I've followed the solvent selection protocol, but no crystals are forming upon cooling. What should I do?
A: This is a common issue, often due to supersaturation or a lack of nucleation sites.[4] Here is a sequential approach to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation points.[5]
-
Add a seed crystal: If you have a small amount of the solid product, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce the solvent volume: It's possible you used slightly too much solvent. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[5]
-
Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period.
Q: My compound dissolved in the hot solvent, but upon cooling, it formed an oil that solidified into an amorphous mass. How can I obtain crystals?
A: This is a classic case of oiling out followed by solidification. To obtain crystalline material:
-
Re-dissolve the material: Gently heat the flask to re-dissolve the oil in the solvent.
-
Add more of the "good" solvent: This will decrease the saturation level of the solution.
-
Cool very slowly: Allow the flask to cool to room temperature undisturbed over a longer period. You can insulate the flask to slow down the cooling rate further.
-
Consider a solvent pair: Dissolve the compound in a minimum amount of a good hot solvent. Then, while still hot, add a poorer solvent dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[2][6]
Q: I have successfully obtained crystals, but they are colored, and I expect a colorless compound. How can I remove the colored impurities?
A: Colored impurities can often be removed by using activated carbon.
-
Dissolve the impure crystals in a suitable hot solvent.
-
Add a small amount of activated carbon to the hot solution. Be cautious as the solution may bump.
-
Boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize as you would normally.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of the Biological Activity of Methyl 4-fluoro-1-benzothiophene-2-carboxylate Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for assessing the biological activity of a promising class of compounds: Methyl 4-fluoro-1-benzothiophene-2-carboxylate and its derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. Our focus will be on two of the most significant therapeutic areas where benzothiophene derivatives have shown promise: antimicrobial and anticancer applications.[1][2][3][4]
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[5] Its structural rigidity, electron-rich nature, and ability to form key interactions with biological targets make it an attractive starting point for drug discovery.[4] The introduction of a fluorine atom and a methyl carboxylate group, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will use this specific derivative as a case study to illustrate a comprehensive validation workflow.
Part 1: Synthesis and Characterization
A prerequisite to any biological evaluation is the robust synthesis and characterization of the compounds of interest. While numerous methods exist for the synthesis of benzothiophenes, a common and effective approach for substituted benzothiophene-2-carboxylates involves the reaction of a substituted 2-fluorobenzaldehyde with a thioglycolate ester, followed by intramolecular cyclization.[6][7]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This multi-step synthesis requires careful monitoring and purification at each stage to ensure the final compound's integrity.
Caption: Proposed synthetic workflow for this compound.
It is imperative to thoroughly characterize the final compounds using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm their structure and purity. Impurities can lead to misleading biological data.
Part 2: Validation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[8] Benzothiophene derivatives have emerged as a promising class of antimicrobial agents.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][9][10][11]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plates. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth (at and above the MIC) and plate it on nutrient agar plates.
-
Incubation and Colony Counting: Incubate the agar plates overnight. The MBC is the lowest concentration that shows no bacterial growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | Derivative | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | This compound | 8 | 16 | 32 | >64 | 16 |
| 2 | 4-fluoro-1-benzothiophene-2-carboxylic acid | 16 | 32 | 64 | >64 | 32 |
| 3 | N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide | 4 | 8 | 16 | 32 | 8 |
| Ciprofloxacin | (Control) | 1 | 2 | 0.5 | 1 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | N/A | 4 |
Delving into the Mechanism: Pyruvate Kinase Inhibition
Some studies suggest that benzothiophene derivatives may exert their antimicrobial effect by inhibiting bacterial pyruvate kinase, a key enzyme in glycolysis.[3] Validating this mechanism adds significant value to the compound's profile.
Experimental Protocol: Bacterial Pyruvate Kinase Inhibition Assay
This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.[2][12][13][14]
Materials:
-
Purified bacterial pyruvate kinase
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂)
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Coupling enzyme and substrate: Lactate dehydrogenase (LDH), NADH
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified pyruvate kinase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 value of the compound for pyruvate kinase inhibition.
Part 3: Validation of Anticancer Activity
The structural features of benzothiophene derivatives make them attractive candidates for anticancer drug development, with some analogs showing potent cytotoxic effects against various cancer cell lines.[9][15][16][17]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[8][16][18][19] It is a standard preliminary screen for potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| 1 | This compound | 5.2 | 7.8 | 6.5 | >50 | >9.6 |
| 2 | 4-fluoro-1-benzothiophene-2-carboxylic acid | 12.5 | 18.2 | 15.1 | >50 | >4.0 |
| 3 | N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide | 2.1 | 3.5 | 2.9 | 45.3 | 21.6 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 | 2.5 | 3.1 |
Unraveling the Anticancer Mechanism: A Focus on Signaling Pathways
Benzothiophene derivatives have been reported to interfere with various cancer-related signaling pathways, including tubulin polymerization and the RhoA/ROCK pathway.[15][20][21] Identifying the molecular target is a crucial step in drug development.
Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway by a benzothiophene derivative.
Part 4: Integrated Experimental Workflow
A logical and streamlined workflow is essential for the efficient evaluation of a compound library.
Caption: Integrated workflow for validating the biological activity of novel compounds.
Conclusion
This guide provides a comprehensive framework for the validation of the biological activity of this compound and its derivatives. By combining robust synthesis and characterization with a systematic and tiered approach to biological evaluation, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the underlying mechanisms of action is critical for creating a compelling data package for future preclinical and clinical studies. The journey of drug discovery is complex, but with a solid foundation of scientific integrity and logical experimental design, the potential of novel chemical entities can be fully realized.
References
- 1. emerypharma.com [emerypharma.com]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Research Portal [ircommons.uwf.edu]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. tandfonline.com [tandfonline.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Benzothiophene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3][4] Its rigid, planar structure and rich electron density make it an ideal building block. However, the strategic introduction of fluorine atoms onto this scaffold can dramatically alter its physicochemical and spectroscopic properties, offering a powerful tool for fine-tuning molecular behavior. This guide provides an in-depth spectroscopic comparison of fluorinated and non-fluorinated benzothiophenes, offering experimental insights and the underlying principles that govern these changes.
The Fluorine Effect: More Than Just an Electron-Withdrawing Group
Fluorine's influence extends beyond its well-known inductive electron-withdrawing capabilities. Its small size, high electronegativity, and the ability of the C-F bond to participate in unique non-covalent interactions can lead to profound changes in a molecule's electronic distribution, conformation, and ultimately, its spectroscopic signature. Understanding these shifts is paramount for the rational design of novel drug candidates and advanced materials.
UV-Vis Absorption and Fluorescence Spectroscopy: A Tale of Shifting Energy Levels
The introduction of fluorine onto the benzothiophene ring system significantly perturbs its electronic structure, a phenomenon readily observed through UV-Vis absorption and fluorescence spectroscopy.
Key Observations:
-
Bathochromic or Hypsochromic Shifts: Fluorination can lead to either a red-shift (bathochromic) or blue-shift (hypsochromic) in the maximum absorption wavelength (λmax), depending on the position and number of fluorine substituents. This is primarily due to the interplay between fluorine's strong inductive effect and its weaker resonance effect. The inductive effect generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5]
-
Altered Fluorescence Properties: The fluorescence emission spectra of fluorinated benzothiophenes often mirror the trends observed in their absorption spectra. Changes in quantum yield are also common, influenced by factors such as molecular rigidity and the potential for non-radiative decay pathways introduced by the fluorine substituent.
| Compound | Solvent | λmax (nm) | Emission λmax (nm) |
| Benzothiophene | Hexane | ~296, 286, 258 | ~340 |
| Substituted Fluorinated Benzothiophenes | Various | Variable | Variable |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
A generalized workflow for acquiring UV-Vis absorption and fluorescence spectra is outlined below.
Caption: Workflow for UV-Vis and Fluorescence Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides unparalleled insight into the local electronic environment of each atom in a molecule. Fluorination introduces significant and predictable changes in ¹H, ¹³C, and, most notably, ¹⁹F NMR spectra.
¹H and ¹³C NMR:
The high electronegativity of fluorine causes a deshielding effect on nearby protons and carbons, resulting in downfield shifts in their respective NMR spectra. The magnitude of this shift is dependent on the proximity of the nucleus to the fluorine atom. Furthermore, the presence of fluorine introduces characteristic spin-spin coupling (J-coupling) between the fluorine nucleus and neighboring protons and carbons (ⁿJHF and ⁿJCF), which can be invaluable for structural elucidation.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Benzothiophene | CDCl₃ | ~7.2-7.9 | ~121-140 |
| 3-Amino-6-fluoro-benzothiophene derivatives | DMSO-d₆ | Aromatic protons shifted downfield due to fluorine | Carbons attached to or near fluorine show downfield shifts and C-F coupling |
¹⁹F NMR:
¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[6][7] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for detecting subtle changes in molecular structure and conformation.
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Signatures of the C-F Bond
IR spectroscopy probes the vibrational modes of a molecule. The introduction of a C-F bond gives rise to a strong, characteristic absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact position of this band can provide information about the nature of the fluorinated carbon (e.g., aromatic vs. aliphatic).
| Compound | Phase | Key Vibrational Frequencies (cm⁻¹) |
| Benzothiophene | Film | ~3100 (aromatic C-H stretch), ~1450 (C=C stretch) |
| Fluorinated Benzothiophenes | KBr/Film | ~1000-1400 (strong C-F stretch) , other shifts in fingerprint region |
Experimental Protocol: FTIR Spectroscopy
Caption: A streamlined workflow for FTIR analysis.
Conclusion
The strategic fluorination of the benzothiophene scaffold offers a versatile approach to modulating its spectroscopic and, by extension, its physicochemical properties. As demonstrated, each spectroscopic technique provides a unique window into the electronic and structural consequences of introducing fluorine. A thorough understanding of these spectroscopic shifts is not merely an academic exercise; it is a critical component of modern drug discovery and materials science, enabling the rational design of molecules with tailored properties for a wide range of applications.
References
- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated polythienothiophene-co-benzodithiophenes and effect of fluorination on the photovoltaic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
A Comparative Guide to the Synthetic Routes of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a key building block in medicinal chemistry, with its scaffold appearing in a range of pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Significance of the Benzothiophene Scaffold
The benzothiophene nucleus is a privileged scaffold in drug discovery, present in a variety of therapeutic agents. The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity to biological targets. The methyl ester at the 2-position provides a versatile handle for further chemical modifications, making this molecule a highly sought-after intermediate.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on three primary methods:
-
One-Pot Nucleophilic Aromatic Substitution and Intramolecular Cyclization: A highly efficient and convergent approach.
-
The Gewald Reaction: A classic multi-component reaction for the synthesis of substituted aminothiophenes, requiring further functional group manipulation.
-
The Fiesselmann-Sachs Condensation: A versatile method for constructing the thiophene ring, which can be adapted for this target molecule.
The following table provides a high-level comparison of these routes:
| Parameter | One-Pot Cyclization | Gewald Reaction | Fiesselmann-Sachs Condensation |
| Starting Materials | 2,6-Difluorobenzaldehyde, Methyl thioglycolate | Substituted cyclohexanone, Cyanomethyl acetate, Sulfur | Dihalovinyl aldehyde, Methyl thioglycolate |
| Number of Steps | 1 | 3-4 (including functional group interconversion) | 2-3 |
| Typical Yields | Good to Excellent | Moderate to Good (overall) | Moderate to Good |
| Scalability | Potentially high | Moderate | Moderate |
| Key Advantages | High efficiency, atom economy | Readily available starting materials, well-established | Good functional group tolerance |
| Key Disadvantages | Requires specific difluoro-aromatic precursor | Multi-step, potential for side products | Can require harsher conditions |
Route 1: One-Pot Nucleophilic Aromatic Substitution and Intramolecular Cyclization
This is arguably the most direct and efficient route to this compound. The strategy relies on the reaction of a suitably substituted fluorinated benzaldehyde with a thioglycolate ester.
Reaction Rationale and Mechanism
The reaction proceeds via an initial nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms of 2,6-difluorobenzaldehyde by the sulfur nucleophile of methyl thioglycolate. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack. This is followed by an intramolecular aldol-type condensation, where the enolate of the thioglycolate moiety attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the benzothiophene ring system.
Caption: One-Pot Synthesis of this compound.
Experimental Protocol
-
Materials: 2,6-Difluorobenzaldehyde, Methyl thioglycolate, Triethylamine (TEA), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add methyl thioglycolate (1.1 eq) and triethylamine (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Expert Insights
The choice of a polar aprotic solvent like DMSO is crucial for promoting the S_NAr reaction. Triethylamine acts as a base to deprotonate the thiol of the thioglycolate, generating the active nucleophile. The elevated temperature facilitates both the substitution and the subsequent cyclization-dehydration cascade. This one-pot approach is highly attractive for its operational simplicity and high atom economy. A similar procedure for the synthesis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate from 4-chloro-2-fluorobenzaldehyde and ethyl thioglycolate has been reported with a high yield of 96%[1].
Route 2: The Gewald Reaction
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base[2][3]. To arrive at the target molecule, the resulting 3-amino-4-fluorobenzothiophene-2-carboxylate would require subsequent deamination and diazotization followed by a Sandmeyer-type reaction to introduce the fluorine at the 4-position, and conversion of the amino group at the 3-position to a hydrogen. This multi-step sequence makes it a less direct, but nonetheless viable, alternative.
Reaction Rationale and Mechanism
The Gewald reaction begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the α-carbon, which then undergoes cyclization and tautomerization to yield the 2-aminothiophene product[2].
Caption: Multi-step synthesis via the Gewald Reaction.
Experimental Protocol (General for Gewald Reaction)
-
Materials: A suitable cyclic ketone, methyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or triethylamine), and a solvent (e.g., ethanol or DMF).
-
Procedure:
-
To a solution of the ketone (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add the base (catalytic or stoichiometric amount).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the precipitate, wash with water, and purify by recrystallization or chromatography.
-
Expert Insights
The success of the Gewald reaction is highly dependent on the nature of the substrates and the reaction conditions[4][5]. A common side reaction is the dimerization of the Knoevenagel intermediate. To suppress this, the reaction can be performed at lower concentrations or in a two-step procedure where the Knoevenagel product is first isolated[5]. While versatile, the subsequent transformations required to convert the initial 2-aminothiophene product to the target molecule add complexity and are likely to reduce the overall yield.
Route 3: The Fiesselmann-Sachs Condensation
The Fiesselmann-Sachs synthesis is a classical method for the preparation of thiophenes, typically involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. A variation of this approach, the Fiesselmann thiophene synthesis, utilizes the condensation of α,β-acetylenic esters with thioglycolic acid derivatives[6]. This can be adapted to use α,β-dihalo or α-halo-α,β-unsaturated carbonyl compounds.
Reaction Rationale and Mechanism
In an adapted Fiesselmann-Sachs approach, a suitable dihalovinyl aldehyde would react with methyl thioglycolate. The reaction proceeds through a series of nucleophilic substitution and condensation steps, ultimately leading to the formation of the thiophene ring.
Caption: Fiesselmann-Sachs approach to the benzothiophene core.
Experimental Protocol (Conceptual)
-
Materials: A suitable 2-(dihalo-vinyl)-fluorobenzene derivative, methyl thioglycolate, a base (e.g., sodium methoxide), and a solvent (e.g., methanol).
-
Procedure:
-
To a solution of the dihalovinyl compound in methanol, add a solution of sodium methoxide.
-
Add methyl thioglycolate dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
-
Expert Insights
The Fiesselmann-Sachs synthesis and its variations offer a good degree of flexibility in the substitution pattern of the final thiophene product. However, the synthesis of the required dihalovinyl precursor can add steps to the overall sequence. The reaction conditions can sometimes be harsh, which might not be compatible with sensitive functional groups.
Conclusion
For the synthesis of this compound, the one-pot nucleophilic aromatic substitution and intramolecular cyclization stands out as the most efficient and elegant route. Its convergence, high potential yield, and operational simplicity make it the preferred method for both laboratory-scale synthesis and potential scale-up. While the Gewald and Fiesselmann-Sachs reactions are powerful tools in the synthetic chemist's arsenal for thiophene synthesis, they represent more circuitous pathways to this specific target molecule. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of production, and the specific requirements of the research or development program.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Elucidation of Methyl 4-fluoro-1-benzothiophene-2-carboxylate Derivatives: An In-depth Analysis of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the benzothiophene scaffold stands as a cornerstone for the development of novel therapeutic agents and functional organic materials.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The precise spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their function and efficacy. This guide provides a comprehensive comparison of X-ray crystal structure analysis with other analytical techniques for the characterization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.
Our central case study will revolve around a closely related derivative, Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , for which a complete single-crystal X-ray analysis has been performed, offering a wealth of structural information.[2][5] We will leverage this detailed analysis to illustrate the unparalleled insights provided by X-ray crystallography and contrast them with data obtained from spectroscopic and computational methods.
The Decisive Power of X-ray Crystallography: A Case Study
The definitive three-dimensional arrangement of atoms in a molecule can only be unequivocally determined through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its interaction with biological targets.
A prime example is the successful characterization of Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.[2][5] The synthesis of this compound was achieved through a multi-step process, culminating in the growth of single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
Synthesis of Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate: [2]
-
Starting Material: The synthesis begins with the commercially available methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate.
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of hydrochloric and acetic acids at low temperatures (-10 °C).
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with morpholine in dimethylformamide (DMF) at 60 °C for one hour to yield the target compound.
-
Purification and Crystallization: The crude product is purified by recrystallization from aqueous isopropanol. Single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in acetonitrile.[2][5]
X-ray Data Collection and Structure Refinement: [6]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (typically 100 K or 293 K).
-
The collected data is processed to yield the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Unveiling the Molecular Architecture
The single-crystal X-ray analysis of Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed that it crystallizes in the monoclinic P2₁/c space group with one molecule in the asymmetric unit.[2][5] This analysis provides a precise map of every atom's position, allowing for a detailed examination of its structural features.
Table 1: Key Crystallographic Data for Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate [2][5]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄FNO₅S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3378 (4) |
| b (Å) | 19.4299 (7) |
| c (Å) | 8.8765 (3) |
| β (°) | 99.123 (3) |
| Volume (ų) | 1758.9 (1) |
| Z | 4 |
This level of detail is unattainable with most other analytical techniques. It allows for the unambiguous determination of stereochemistry and the identification of subtle conformational features that can influence biological activity.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural "snapshot," a comprehensive characterization of a novel compound relies on a suite of analytical methods. Each technique offers unique insights, and their combined application provides a more complete picture.
Table 2: Comparison of Analytical Techniques for the Characterization of Benzothiophene Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[6][7][8] | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, and through-space interactions (NOE).[7][9] | Provides detailed information about the molecule in solution. | Does not provide direct information on bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition.[9][10] | High sensitivity and accuracy in determining molecular mass. | Provides no information on the 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[9] | Quick and easy method for functional group identification. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Electronic transitions within the molecule, providing information about the conjugated system.[9] | Useful for studying the electronic properties of the molecule. | Provides little structural information. |
| Computational Modeling (DFT) | Predicted molecular geometry, electronic structure, and reactivity. | Can provide insights into molecules that are difficult to crystallize. | Theoretical predictions that require experimental validation. |
The Synergy of Techniques: A Holistic Approach
The structural information from X-ray crystallography serves as the "gold standard" for validating and refining data from other techniques. For instance, the precise bond lengths and angles determined by crystallography can be used to benchmark the accuracy of computational models.[1] Similarly, the connectivity established by NMR can be visually confirmed in the 3D crystal structure.
Visualizing the Process: From Synthesis to Structure
The journey from a synthetic protocol to a fully characterized crystal structure involves a logical and interconnected workflow.
Caption: Experimental workflow for the structural elucidation of benzothiophene derivatives.
Conclusion: The Indispensable Role of X-ray Crystallography
In the pursuit of developing novel drugs and materials based on the benzothiophene scaffold, a thorough understanding of their three-dimensional structure is not merely advantageous, but essential. While a suite of analytical techniques provides a comprehensive characterization, single-crystal X-ray diffraction remains the definitive method for elucidating the precise atomic arrangement. The detailed structural insights gleaned from this technique, as exemplified by the analysis of Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective molecules. For researchers and drug development professionals, embracing X-ray crystallography is a critical step towards unlocking the full potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 4-fluoro-1-benzothiophene-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active agents. Its purity directly influences the outcome of subsequent synthetic steps and the toxicological profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in scientific principles and practical laboratory experience.
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. A common and efficient method for the synthesis of substituted benzothiophenes involves the cyclization of a suitably substituted benzene derivative with a thiophene precursor. For this compound, a plausible synthetic pathway is the reaction of a fluorinated benzene derivative with a reagent that provides the thiophene ring, followed by esterification.
A potential synthetic route could involve the reaction of 2-fluoro-6-mercaptobenzoic acid with methyl 2-chloroacrylate. This reaction would proceed via a nucleophilic substitution followed by an intramolecular cyclization.
Potential Impurities Arising from the Synthesis:
Based on this proposed synthesis, several process-related impurities could arise:
-
Unreacted Starting Materials: Residual 2-fluoro-6-mercaptobenzoic acid and methyl 2-chloroacrylate.
-
Isomeric Byproducts: Depending on the reaction conditions, regioisomers could form, such as Methyl 6-fluoro-1-benzothiophene-2-carboxylate.
-
Over-reacted Products: Further reactions of the desired product or intermediates.
-
Reagent-related Impurities: Impurities from the starting materials or reagents used in the synthesis.
-
Degradation Products: The product may degrade under certain conditions (e.g., hydrolysis of the ester).
A Multi-faceted Approach to Purity Determination
No single analytical technique is sufficient to comprehensively assess the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC, particularly in the reverse-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.
-
Mobile Phase: A gradient elution is typically employed to separate the main component from a range of impurities with varying polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase effectively retains the relatively nonpolar benzothiophene derivative, allowing for good separation from more polar impurities.
-
Acidified Mobile Phase: The addition of formic acid improves peak shape and suppresses the ionization of any acidic or basic functional groups, leading to more reproducible retention times.
-
Gradient Elution: This is crucial for separating a wide range of potential impurities, from polar starting materials to nonpolar byproducts, in a single run.
-
UV Detection: The aromatic nature of the benzothiophene core provides strong UV absorbance, making this a sensitive detection method.
Data Presentation: Comparative Purity Analysis by HPLC
| Sample | Synthesis Batch | Purity (%) by Area Normalization | Key Impurity (Retention Time) |
| A | Lab Scale 1 | 98.5 | Impurity 1 (7.8 min) |
| B | Lab Scale 2 (Optimized) | 99.7 | Impurity 2 (10.2 min) |
| C | Pilot Plant | 99.8 | - |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
For volatile and thermally stable impurities, GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, aiding in impurity identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Nonpolar Column: This provides good separation for a wide range of organic compounds based on their boiling points and weak intermolecular interactions with the stationary phase.
-
Temperature Programming: A temperature ramp is essential to elute compounds with a range of boiling points, from volatile starting materials to the higher-boiling product and byproducts.
-
Electron Ionization (EI): This "hard" ionization technique produces a reproducible fragmentation pattern that can be compared to mass spectral libraries for impurity identification.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS based impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis (qNMR)
NMR spectroscopy is unparalleled for structural elucidation and can also be used for quantitative analysis (qNMR) against a certified internal standard. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this molecule.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation of Purity: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.
-
Certified Internal Standard: This is the key to accurate quantification, as the purity of the analyte is determined relative to a known standard.
-
Long Relaxation Delay: This is critical for ensuring that the signal intensities are directly proportional to the number of nuclei, which is the fundamental principle of qNMR.
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Purity and impurity quantification | High resolution, high sensitivity, robust, well-established for routine QC. | Requires reference standards for impurity identification, may not separate all co-eluting peaks. |
| GC-MS | Identification of volatile impurities | Provides structural information (mass spectrum), excellent for separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds, quantification can be less precise than HPLC. |
| qNMR | Absolute purity determination, structural confirmation | Provides an absolute measure of purity without the need for a reference standard of the analyte, excellent for structural elucidation. | Lower sensitivity than chromatographic methods, requires a more specialized instrument and expertise. |
Conclusion and Recommendations
A comprehensive assessment of the purity of synthesized this compound necessitates a multi-pronged analytical approach.
-
Initial Purity Screening and Routine Quality Control: HPLC-UV is the recommended primary technique. Its robustness, high throughput, and excellent quantitative performance make it ideal for routine analysis and for tracking the success of purification steps.
-
Impurity Identification: When unknown peaks are detected in the HPLC chromatogram, GC-MS (for volatile impurities) and LC-MS (for non-volatile impurities) should be employed for structural elucidation.
-
Definitive Purity Assignment and Reference Standard Characterization: Quantitative NMR (qNMR) should be used to assign an absolute purity value to a batch that will serve as a reference standard. ¹⁹F NMR is also a powerful tool for confirming the presence and purity of the fluorinated compound.
By integrating these techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of this critical synthetic intermediate. This self-validating system of orthogonal analytical techniques provides the trustworthiness required for regulatory scrutiny and the advancement of new therapeutic agents.
A Comparative Guide to the Biological Efficacy of Methyl 4-fluoro-1-benzothiophene-2-carboxylate and Known Inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase
This guide provides a comprehensive comparison of the biological efficacy of Methyl 4-fluoro-1-benzothiophene-2-carboxylate and its analogs against other known inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). It is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, oncology, and medicinal chemistry. This document delves into the mechanistic details, comparative potency, and experimental protocols relevant to the inhibition of BDK.
Introduction: The Therapeutic Potential of Targeting BDK
Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a mitochondrial serine/threonine kinase that plays a pivotal role in the regulation of branched-chain amino acid (BCAA) catabolism. It phosphorylates and thereby inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA degradation. Dysregulation of BCAA metabolism has been implicated in a range of pathologies, including metabolic syndrome, diabetes, and certain cancers. Consequently, the inhibition of BDK presents a compelling therapeutic strategy to enhance BCAA catabolism and address these conditions.
This compound belongs to the benzothiophene carboxylate class of compounds, which has emerged as a promising scaffold for the development of allosteric BDK inhibitors. This guide will compare the biological efficacy of this compound and its close analogs to other established BDK inhibitors, providing a rationale for future drug discovery efforts.
Comparative Efficacy of BDK Inhibitors
The inhibitory potency of various compounds against BDK is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for key BDK inhibitors, including the benzothiophene carboxylate class and other known inhibitors.
| Compound Class | Inhibitor | Target | IC50 (µM) | Citation(s) |
| Benzothiophene Carboxylate | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | [1][2] |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | BDK | N/A | [1][2] | |
| Thiophene-based | PF-07208254 | BDK | Cellular IC50 = 0.540 | [3] |
| Thiazole-based | PF-07238025 | BDK | Cellular IC50 = 0.059 | [4] |
| PF-07247685 | BDK | Cellular IC50 = 0.003 | [4] | |
| α-halopropionates | (S)-α-chlorophenylpropionate ((S)-CPP) | BDK | N/A | [1][2] |
| Other Small Molecules | Phenylbutyrate | BDK | N/A | [3] |
| α-ketoisocaproate | BDK | N/A | [3] |
Note: The IC50 for BT2F is not explicitly stated in the cited literature, but it is mentioned as an active analog of BT2. It is important to note that the methyl ester, this compound, is expected to be hydrolyzed in vivo to its corresponding carboxylic acid, which is the active inhibitory species.
The data clearly indicates that the benzothiophene carboxylate scaffold, represented by BT2, is a potent inhibitor of BDK with an IC50 in the low micromolar range. The substitution pattern on the benzothiophene ring, such as the chloro and fluoro groups in BT2 and BT2F, is crucial for activity. While a specific IC50 for the 4-fluoro analog is not available, the activity of BT2F suggests that fluorine substitution is well-tolerated and can contribute to potent inhibition.
Compared to other classes of inhibitors, the recently developed thiophene and thiazole-based compounds, such as PF-07247685, exhibit significantly higher potency, with cellular IC50 values in the nanomolar range. This highlights the ongoing efforts to optimize BDK inhibitors for enhanced therapeutic efficacy.
Mechanism of Action: Allosteric Inhibition of BDK
The benzothiophene carboxylate derivatives, including BT2, function as allosteric inhibitors of BDK.[1][2] This means they do not bind to the highly conserved ATP-binding site, but rather to a distinct pocket on the enzyme. This allosteric binding induces a conformational change in BDK, leading to its inactivation and subsequent dissociation from the BCKDC. This, in turn, prevents the phosphorylation of the E1α subunit of BCKDC, thereby maintaining its active state and promoting BCAA catabolism.
Caption: Allosteric inhibition of BDK promotes BCAA catabolism.
The allosteric mechanism of action is a key advantage, as it can offer greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of kinases. This can potentially lead to fewer off-target effects and a better safety profile.
Experimental Protocols
To assess the biological efficacy of potential BDK inhibitors like this compound, both in vitro enzymatic assays and cell-based assays are employed.
In Vitro BDK Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant BDK.
Objective: To determine the IC50 value of a test compound against purified human BDK.
Materials:
-
Recombinant Human BDK (e.g., Abcam, ab177577)[5]
-
BDK substrate (e.g., a peptide corresponding to the E1α phosphorylation site)
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for non-radiometric assays)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant BDK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the BDK substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™, Transcreener®), the amount of ADP produced is measured via luminescence or fluorescence.[6]
-
Plot the percentage of BDK inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro BDK inhibition assay.
Cellular BDK Inhibition Assay
This assay assesses the ability of a compound to inhibit BDK activity within a cellular context by measuring the phosphorylation status of its downstream target, BCKDC.
Objective: To determine the cellular potency of a test compound by measuring the reduction in BCKDC phosphorylation.
Materials:
-
A suitable cell line (e.g., human hepatocytes, muscle cells, or engineered cell lines)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated BCKDC (p-BCKDC)
-
Primary antibody against total BCKDC
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
-
Western blot apparatus and reagents
-
Densitometry software for quantification
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-BCKDC.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip the membrane and re-probe with the primary antibody against total BCKDC to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-BCKDC to total BCKDC for each treatment condition.
-
Plot the percentage of inhibition of BCKDC phosphorylation against the logarithm of the test compound concentration to determine the cellular IC50.
Conclusion and Future Directions
This compound and its analogs represent a promising class of allosteric BDK inhibitors. The benzothiophene scaffold has been validated as an effective starting point for the development of potent and selective inhibitors. While direct efficacy data for the 4-fluoro substituted methyl ester is not yet publicly available, the known activity of related compounds like BT2 and BT2F strongly suggests its potential as a BDK inhibitor.
Future research should focus on the synthesis and direct biological evaluation of this compound and a broader range of fluorinated analogs to establish a clear structure-activity relationship (SAR). The strategic placement of fluorine atoms can significantly impact a compound's metabolic stability, pharmacokinetic properties, and binding affinity, offering a valuable tool for optimizing lead compounds.[7]
The development of highly potent and selective BDK inhibitors holds significant promise for the treatment of metabolic disorders and other diseases associated with aberrant BCAA metabolism. The insights and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting therapeutic area.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Human BCKDK protein (ab177577) | Abcam [abcam.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Structure-Activity Relationship of 4-Fluoro-1-Benzothiophene-2-Carboxylates: A Comparative Analysis
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-fluoro-1-benzothiophene-2-carboxylates. By examining the impact of substitutions on this core structure, we can elucidate the key molecular features that govern biological activity and guide the rational design of more potent and selective therapeutic agents.
The Strategic Importance of the 4-Fluoro-1-Benzothiophene-2-Carboxylate Scaffold
The benzo[b]thiophene core offers a versatile and relatively rigid framework for the presentation of various functional groups in three-dimensional space. The introduction of a fluorine atom at the 4-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the local electronic environment, pKa, and metabolic stability of the molecule without introducing significant steric bulk. This can lead to enhanced binding affinity for target proteins and improved pharmacokinetic properties. The carboxylate group at the 2-position provides a key interaction point, often acting as a hydrogen bond acceptor or a handle for further derivatization into esters, amides, or other functional groups to modulate activity and selectivity.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Properties
While a comprehensive SAR study specifically on 4-fluoro-1-benzothiophene-2-carboxylates is not extensively documented in a single source, we can draw valuable insights from studies on closely related analogs. The following sections compare the biological activities of various substituted benzothiophenes, providing a framework for understanding the potential contributions of the 4-fluoro and 2-carboxylate moieties.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzothiophene derivatives.[1][5][6] The National Cancer Institute (NCI) has screened several novel benzothiophene derivatives against its 60-human cancer cell line panel, revealing promising growth inhibitory activities.[6]
Table 1: Comparative Anticancer Activity of Substituted Benzothiophene Analogs
| Compound/Analog | Substitution Pattern | Biological Activity (IC50/GI50) | Target/Mechanism of Action | Reference |
| Analog 1 | 2-(3,4,5-trimethoxybenzoyl)-3-aminobenzothiophene | Potent antiproliferative activity | Tubulin polymerization inhibitor | [7] |
| Analog 2 | 6-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminobenzothiophene | Highly active antiproliferative agent | Tubulin polymerization inhibitor | [7] |
| Analog 3 | 4-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminobenzothiophene | No antiproliferative activity | - | [7] |
| Analog 4 | Benzothiophene acrylonitrile analog 5 | GI50: 10–100 nM across many cell lines | Tubulin polymerization inhibitor | [1][8] |
| Analog 5 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | EC50: 63.74 - 146.75 µM across various cell lines | Induces apoptosis | [9] |
From these examples, we can infer several key SAR principles:
-
Substitution at the 3-position: The nature of the substituent at the 3-position is critical for anticancer activity. For instance, a 3,4,5-trimethoxybenzoyl group at the 3-amino position confers potent tubulin polymerization inhibitory activity.[7]
-
Substitution on the Benzene Ring: The position of substituents on the benzene ring significantly impacts activity. A methyl group at the 6-position of the 2-benzoyl-3-aminobenzothiophene scaffold leads to a highly active compound, whereas the same group at the 4- or 5-position results in a dramatic decrease or loss of activity.[7] This highlights the importance of positional isomerism in determining biological effect.
-
The 2-Carboxylate Moiety as a Versatile Handle: While the table above does not directly feature 2-carboxylate derivatives, the synthesis of various active compounds often starts from or involves a carboxylate at the 2-position, which is then converted to other functionalities like amides or acrylonitriles.[1][10]
Based on these observations, a hypothetical 4-fluoro-1-benzothiophene-2-carboxylate could serve as a valuable intermediate. The 4-fluoro group might enhance activity by favorably modulating electronic properties, while the 2-carboxylate can be derivatized to explore a wide range of functionalities to interact with various biological targets.
Antimicrobial Activity
Benzothiophene derivatives have also shown significant promise as antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[11]
Table 2: Comparative Antimicrobial Activity of Substituted Benzothiophene-2-Carbohydrazides
| Compound/Analog | Substitution Pattern | Minimum Inhibitory Concentration (MIC) against S. aureus | Reference |
| Analog 6 | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 µg/mL | [11] |
| Analog 7 | (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | Not specified as a top hit | [11] |
| Analog 8 | 6-Fluorobenzo[b]thiophene-2-carboxylic acid | Intermediate for active compounds | [11] |
The key takeaways from these antimicrobial studies are:
-
The Acylhydrazone Moiety: The conversion of the 2-carboxylic acid to a 2-carbohydrazide and subsequent reaction with aldehydes to form acylhydrazones appears to be a successful strategy for generating potent antibacterial agents.[11]
-
Influence of Halogen Substitution: The presence of a chlorine atom at the 6-position in Analog 6 resulted in a highly active compound.[11] This suggests that halogen substitution on the benzene ring is beneficial for antimicrobial activity. Therefore, a fluorine atom at the 4-position in our target scaffold could also contribute positively to the antimicrobial profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of benzothiophene derivatives, synthesized from the literature.
Synthesis of Substituted Benzothiophene-2-Carboxylates
A common route to synthesize substituted benzothiophene-2-carboxylates involves the reaction of a substituted 2-mercaptobenzonitrile with an α-haloacetate followed by cyclization. For a 4-fluoro derivative, the starting material would be 2-mercapto-3-fluorobenzonitrile.
Step-by-Step Synthesis Protocol:
-
S-alkylation: To a solution of 2-mercapto-3-fluorobenzonitrile in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the S-alkylation, add a stronger base like sodium ethoxide and heat the reaction mixture to reflux for 1-2 hours to induce intramolecular cyclization.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate.
-
The amino group can be further modified, and the ester can be hydrolyzed to the carboxylic acid if needed.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-fluoro-1-benzothiophene-2-carboxylate derivatives) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Structure-Activity Landscape
Diagrams are essential for visualizing the relationships between chemical structures and their biological activities.
Caption: A conceptual workflow for SAR studies of 4-fluoro-1-benzothiophene-2-carboxylates.
Caption: The generalized structure of the benzo[b]thiophene scaffold with positions for substitution.
Conclusion and Future Directions
The 4-fluoro-1-benzothiophene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance biological activity and improve pharmacokinetic properties, while the carboxylate group at the 2-position serves as a versatile handle for chemical modification.
Future research should focus on the systematic exploration of substitutions at various positions of the benzothiophene ring to build a comprehensive SAR profile. Specifically, the synthesis and evaluation of a focused library of 4-fluoro-1-benzothiophene-2-carboxamides and other derivatives against a panel of cancer cell lines and microbial strains would be highly valuable. By combining rational design with robust biological evaluation, the full therapeutic potential of this intriguing class of compounds can be unlocked.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. oiccpress.com [oiccpress.com]
- 10. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Strategic Guide to Elucidating the Mechanism of Action of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, strategy-driven approach to unraveling the biological activity of Methyl 4-fluoro-1-benzothiophene-2-carboxylate, a member of the versatile benzothiophene class of compounds. While the specific MoA of this molecule is not yet extensively documented, the rich biological landscape of its chemical relatives offers a fertile ground for hypothesis-driven investigation.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This guide, therefore, is structured as a strategic research plan, designed to systematically explore these potential activities and pinpoint the precise molecular interactions of this compound.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to capture the primary biological effect of the compound. This is achieved through a series of robust phenotypic assays.
Antiproliferative and Cytotoxicity Screening
A fundamental question is whether the compound affects cell viability. We will assess this using a panel of human cancer cell lines and a normal, non-cancerous cell line to determine both potency and selectivity.
-
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
An alternative, often more sensitive method is the ATP-based assay, which measures the level of ATP in metabolically active cells.[1][6][7]
Antimicrobial Activity Screening
Given that many benzothiophene derivatives exhibit antimicrobial properties,[1][6] screening against a panel of clinically relevant bacteria is a logical step.
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (including MRSA strains)[1]
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
-
The minimum inhibitory concentration (MIC) should be determined using standard microbroth dilution methods.
Antiviral Activity Screening
The benzothiophene scaffold has been associated with antiviral activity against Hepatitis B Virus (HBV) and flaviviruses.[7][8]
-
HBV Replication Assay: A cell-based assay using HepG2.2.15 cells, which constitutively produce HBV particles, can be employed. The level of HBV DNA in the supernatant is quantified by real-time PCR.[9][10][11]
-
Flavivirus Reporter Assay: A replicon system for a representative flavivirus (e.g., Zika or Dengue virus) expressing a reporter gene (e.g., luciferase) can be used to quantify viral replication.
Phase 2: Delineating the Cellular Pathway
The results from the phenotypic screening will guide the next phase of investigation. For instance, if significant antiproliferative activity is observed, the focus will shift to understanding the underlying cellular processes.
Workflow for Investigating Anticancer Activity
Caption: Workflow for investigating the cellular basis of anticancer activity.
Investigating the Antiproliferative Mechanism
-
Cell Cycle Analysis: Flow cytometry of propidium iodide-stained cells will reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Induction: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis. This can be further confirmed by measuring the activity of key executioner caspases (e.g., caspase-3/7).
Probing Key Signaling Pathways
Based on literature for related compounds, the STAT3 signaling pathway is a plausible target.[3][12]
-
Experimental Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Treat cancer cells with this compound for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Phase 3: Target Identification and Validation
This is the most challenging yet crucial phase, aiming to identify the direct molecular target(s) of the compound.
Unbiased Target Identification Approaches
Several powerful techniques can be employed to identify protein targets without prior assumptions.[2][4][12][13]
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[2][12]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the ligand-induced thermal stabilization of the target protein in its native cellular environment.[14][15][16][17][18]
Workflow for Target Identification and Validation
Caption: A comprehensive workflow for target identification and validation.
Hypothesis-Driven Target Validation
Based on the activities of related benzothiophenes, we can formulate specific hypotheses about the molecular target.
-
Pyruvate Kinase Inhibition: Fluorinated benzothiophene-indole hybrids have been shown to target bacterial pyruvate kinase.[5] An enzymatic assay can be used to determine if this compound inhibits this enzyme.
-
Experimental Protocol: Pyruvate Kinase Activity Assay
This assay measures the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.[3][19][20][21][22]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, KCl, ADP, PEP, NADH, and lactate dehydrogenase.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Add pyruvate kinase to start the reaction.
-
Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
STAT3 Inhibition: Benzothiophene 1,1-dioxide derivatives are known STAT3 inhibitors.[3][12] A fluorescence polarization assay can be used to assess the direct binding of the compound to the STAT3 SH2 domain.[23]
-
Broad-Spectrum Kinase Screening: To assess selectivity and identify potential off-target effects, the compound should be screened against a large panel of kinases.[24][25][26][27][] This is crucial for understanding the compound's overall pharmacological profile.
Comparative Analysis with Known Benzothiophene Derivatives
A key aspect of this guide is to place the potential findings for this compound in the context of existing knowledge.
| Benzothiophene Derivative Class | Known Mechanism of Action | Potential Overlap with Target Compound | Supporting References |
| Fluorinated Benzothiophene-Indole Hybrids | Inhibition of bacterial pyruvate kinase | Potential for antibacterial activity through a similar mechanism. | [5] |
| Benzothiophene 1,1-Dioxides | Inhibition of STAT3 phosphorylation and dimerization | Potential for anticancer activity by targeting the STAT3 pathway. | [3][12] |
| 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylates | Inhibition of Hepatitis B Virus | Potential for antiviral activity. | [7] |
| General Benzothiophene Derivatives | Inhibition of flavivirus RNA-dependent RNA polymerase | Potential for broad-spectrum antiviral activity. | [8] |
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging the known biological activities of the broader benzothiophene family, we can design a focused and efficient research plan. The multi-pronged approach outlined in this guide, from broad phenotypic screening to specific target identification, provides a robust framework for uncovering the therapeutic potential of this promising molecule. The insights gained will be invaluable for its future development as a potential therapeutic agent.
References
- 1. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.ca]
- 8. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 9. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 11. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. Pyruvate kinase activity assay Clinisciences [clinisciences.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 26. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 27. caymanchem.com [caymanchem.com]
A Researcher's Guide to the Validation of Methyl 4-fluoro-1-benzothiophene-2-carboxylate: A Comparative Framework
Abstract
Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific peer-reviewed validation studies on this particular molecule are nascent, its structural motifs—the benzothiophene core and the strategic placement of a fluorine atom—suggest a promising profile for further investigation. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute validation studies. We will delve into the rationale behind its potential applications, propose a detailed comparative study against its non-fluorinated analog, and provide the necessary experimental protocols to ensure scientific rigor and reproducibility. This document serves as a practical roadmap for unlocking the therapeutic and functional potential of this intriguing molecule.
Introduction to this compound
The benzothiophene scaffold is a prominent bicyclic aromatic heterocycle found in numerous FDA-approved drugs, including the antidepressant duloxetine and the osteoporosis treatment raloxifene. Its rigid structure and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery. The addition of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.
This compound combines these features, making it a compelling candidate for a range of applications. Its synthesis as an intermediate in the creation of more complex, biologically active molecules has been noted in patent literature. This guide will focus on establishing a foundational understanding of its potential and a practical approach to its validation.
The Significance of the Benzothiophene Scaffold
The benzothiophene core is a versatile pharmacophore. Its bioisosteric relationship with indole allows it to mimic the structure of tryptophan, a key amino acid, enabling it to interact with a variety of biological targets. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to target binding.
The Role of Fluorine Substitution
The introduction of a fluorine atom at the 4-position of the benzothiophene ring is a deliberate design choice. Fluorine's high electronegativity and small size can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, prolonging the compound's half-life in vivo.
-
Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect solubility and target interactions.
-
Favorable Binding Interactions: Fluorine can participate in orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity.
A Proposed Comparative Validation Study
To objectively assess the contribution of the fluorine atom, a head-to-head comparison with its non-fluorinated counterpart, Methyl 1-benzothiophene-2-carboxylate, is essential. This study will be based on a hypothetical application as an inhibitor of a target enzyme, a common role for such scaffolds.
Experimental Design
The core of this validation study will be a multi-pronged approach to compare the two compounds across key performance metrics.
Figure 1: A proposed workflow for the comparative validation of fluorinated and non-fluorinated benzothiophene carboxylates.
Performance Metrics and Expected Outcomes
The following table outlines the key experiments and the anticipated impact of the fluorine substitution.
| Performance Metric | Experimental Assay | Hypothesized Outcome for this compound | Rationale |
| Potency | Enzyme Inhibition Assay | Lower IC50 value | Fluorine may enhance binding affinity through favorable interactions with the target protein. |
| Metabolic Stability | Liver Microsome Stability Assay | Longer half-life (t1/2) | The strong C-F bond can prevent metabolic degradation at the 4-position of the benzothiophene ring. |
| Lipophilicity | LogP Determination (e.g., HPLC-based) | Higher LogP value | Fluorine substitution generally increases lipophilicity. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Potentially lower solubility | Increased lipophilicity can sometimes lead to decreased aqueous solubility. |
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific target and laboratory conditions.
Protocol: Enzyme Inhibition Assay (Generic)
-
Prepare Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Target enzyme solution (e.g., 10 nM final concentration).
-
Substrate solution (e.g., at a concentration equal to its Km).
-
Test compounds (this compound and Methyl 1-benzothiophene-2-carboxylate) dissolved in DMSO to create a 10 mM stock solution.
-
-
Create a Dilution Series:
-
Perform serial dilutions of the compound stocks in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Perform the Assay:
-
In a 96-well plate, add 2 µL of the diluted compound solutions.
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Metabolic Stability Assay in Human Liver Microsomes
-
Prepare Reagents:
-
Human liver microsomes (HLM) (e.g., 0.5 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds (1 µM final concentration).
-
-
Perform the Incubation:
-
Pre-warm the HLM and buffer solution to 37°C.
-
In a microcentrifuge tube, combine the HLM, buffer, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Discussion and Future Perspectives
The proposed validation framework provides a robust starting point for characterizing this compound. Should the experimental data support the hypothesized benefits of fluorine substitution (i.e., increased potency and metabolic stability), several avenues for future research would open up.
-
Lead Optimization: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore new interactions with the target and fine-tune the compound's properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with fluorine at different positions on the benzothiophene ring would provide valuable insights into the SAR.
-
In Vivo Studies: Promising in vitro results would warrant progression to cell-based assays and eventually to in vivo pharmacokinetic and efficacy studies in animal models.
Figure 2: Potential research and development pathways following the initial validation of this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-fluoro-1-benzothiophene-2-carboxylate
This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. As a fluorinated benzothiophene derivative, this compound requires careful handling due to its potential hazards and the regulatory requirements for halogenated organic waste. This document synthesizes best practices from established safety protocols for analogous chemical structures to provide a reliable operational plan for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Precautions
-
Irritation: May cause skin, eye, and respiratory tract irritation.[2]
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[1]
Due to these potential risks, all handling and disposal operations must be conducted within a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound and its waste.[1][3]
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face | Chemical safety goggles or safety glasses with side shields. A face shield is required if there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-retardant lab coat or chemical-resistant apron is required. | Inspect gloves for tears or degradation before each use. Use proper glove removal technique. |
| Respiratory | Not generally required if work is performed in a properly functioning chemical fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator is necessary. | In compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[3] |
| Footwear | Closed-toe, chemical-resistant shoes. | Provides protection against spills and falling objects.[3] |
Waste Segregation: The Critical First Step
Proper segregation of chemical waste at the point of generation is crucial for safety and regulatory compliance. This compound falls into a specific waste category that must not be mixed with other types of waste.
Core Principle: This compound is a halogenated organic waste .[4]
-
DO: Collect all waste containing this compound—including pure unused product, solutions, and contaminated materials—in a designated Halogenated Organic Waste container.[4][5]
-
DO NOT: Mix with non-halogenated organic wastes (e.g., acetone, hexane, methanol).[6] Keeping these waste streams separate is critical because the disposal methods and costs differ significantly; halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts.[6][7]
-
DO NOT: Mix with aqueous waste, strong acids, bases, or oxidizers.[6][8] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[8]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste this compound in a laboratory setting, in accordance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines.[9]
Step 1: Container Selection
-
Select a waste container that is in good condition and chemically compatible with the compound. A glass bottle with a screw cap is typically appropriate.
-
The container must be free from damage and equipped with a secure, leak-proof closure.[5]
-
Avoid using food-grade containers (e.g., mayonnaise jars) as they do not meet safety standards.[8]
Step 2: Labeling the Waste Container
-
Proper labeling is a strict regulatory requirement.[10] The label must be affixed to the container before the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[5]
-
A list of all components and their approximate percentages if it is a mixed waste stream.[8]
-
An indication of the hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").[10]
-
Step 3: Waste Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Keep the waste container securely capped at all times, except when actively adding waste.[5][8] This minimizes the release of volatile organic compounds (VOCs).
-
Use a secondary containment system (e.g., a chemical-resistant tray) to catch any potential leaks.[9]
Step 4: Full Container Management
-
Once a waste container is full, it must be removed from the SAA within three days.[8]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Never move hazardous waste from one SAA to another.[10] The waste must be transported to a central accumulation area (CAA) by trained personnel.
Spill Management Procedures
Accidental spills must be managed promptly and safely.
Minor Spills (Contained within a fume hood):
-
Ensure your PPE is intact.[3]
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as halogenated organic waste.[3]
-
Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[3]
-
Prevent entry into the affected area.[3]
-
Contact your institution's emergency response team or EHS department immediately.
-
Provide them with the name of the chemical and any available hazard information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
